Ambutonium bromide
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-ethyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.BrH/c1-4-22(2,3)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,4,15-16H2,1-3H3,(H-,21,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAGVKVPFBOVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921583 | |
| Record name | Ambutonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-51-5 | |
| Record name | Benzenepropanaminium, γ-(aminocarbonyl)-N-ethyl-N,N-dimethyl-γ-phenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambutonium bromide [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambutonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carbamoyl-3,3-diphenylpropyl(ethyl)dimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBUTONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8YA3ZT14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ambutonium Bromide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambutonium (B78136) bromide is a quaternary ammonium (B1175870) compound classified as an anticholinergic agent. Its primary mechanism of action is through competitive antagonism of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth exploration of the molecular and physiological effects of ambutonium bromide, based on the established pharmacology of non-selective muscarinic antagonists. Due to the limited availability of specific binding affinity data for this compound in publicly accessible literature, this guide extrapolates its actions from the broader class of muscarinic antagonists. The document includes hypothesized signaling pathways, standardized experimental protocols for characterization, and a summary of its expected physiological effects.
Introduction
This compound is a synthetic quaternary ammonium anticholinergic agent.[1] Historically, it has been evaluated for its utility in the management of gastrointestinal diseases, leveraging its ability to reduce smooth muscle spasm and secretions.[2] As a muscarinic antagonist, it competitively inhibits the binding of the neurotransmitter acetylcholine to its receptors, thereby blocking parasympathetic nerve impulses.[3][4] This action is the foundation of its therapeutic effects and its potential side-effect profile.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Signaling Pathways
The antagonism of muscarinic receptors by this compound disrupts the downstream signaling cascades initiated by acetylcholine. The following diagram illustrates the generalized signaling pathways of M1/M3/M5 and M2/M4 receptors and the point of inhibition by this compound.
Caption: Generalized muscarinic receptor signaling pathways and inhibition by this compound.
Quantitative Data (Hypothesized)
While specific quantitative data for this compound is not available in the reviewed literature, the following table presents a hypothetical binding affinity profile for a non-selective muscarinic antagonist. This is for illustrative purposes to guide potential future research.
| Receptor Subtype | Ligand | Kᵢ (nM) - Hypothetical | Tissue Location (Peripheral) | Primary Effect of Antagonism |
| M1 | This compound | 1-10 | Autonomic ganglia, salivary glands | Inhibition of ganglionic transmission and salivation |
| M2 | This compound | 1-10 | Heart, presynaptic nerve terminals | Increased heart rate, increased neurotransmitter release |
| M3 | This compound | 1-10 | Smooth muscle, exocrine glands, eye | Relaxation of smooth muscle, reduced secretions, mydriasis |
| M4 | This compound | 1-10 | Lung, uterus | Bronchodilation, uterine relaxation |
| M5 | This compound | 1-10 | Bladder, CNS (limited access) | Urinary retention |
Experimental Protocols
The following are detailed, standardized methodologies for key experiments that would be necessary to fully characterize the mechanism of action of this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation:
-
Human embryonic kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a subtype-selective radioligand (e.g., [³H]-N-methylscopolamine for M2/M3, [³H]-pirenzepine for M1).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).
-
Incubation is carried out at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The data are analyzed using non-linear regression to fit a one-site competition model, from which the IC₅₀ value is determined.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Experimental workflow for radioligand binding assay.
In Vitro Functional Assay: Smooth Muscle Contraction
Objective: To assess the functional antagonist activity of this compound on smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The tissue is connected to an isometric force transducer to record contractile responses.
-
-
Functional Antagonism:
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the baseline contractile response.
-
The tissue is then incubated with a fixed concentration of this compound for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
-
This process is repeated with increasing concentrations of this compound.
-
-
Data Analysis:
-
The rightward shift in the agonist concentration-response curve caused by this compound is quantified.
-
A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the molar concentration of this compound.
-
The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve, is determined from the x-intercept of the Schild plot. A slope of unity is indicative of competitive antagonism.
-
Expected Physiological Effects
Based on its classification as a non-selective muscarinic antagonist, this compound is expected to produce the following physiological effects:
-
Gastrointestinal Tract: Reduced motility and tone of the smooth muscle, leading to an antispasmodic effect. Decreased gastric, pancreatic, and intestinal secretions.[5]
-
Cardiovascular System: Tachycardia due to the blockade of M2 receptors on the sinoatrial node.[3]
-
Respiratory System: Bronchodilation and decreased secretions in the respiratory tract.[6]
-
Genitourinary System: Relaxation of the detrusor muscle of the bladder, potentially leading to urinary retention.
-
Exocrine Glands: Decreased salivation (dry mouth), lacrimation, and sweating.
-
Eye: Mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation).
Conclusion
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. While specific quantitative data on its receptor subtype selectivity are lacking in the current literature, its mechanism of action can be confidently inferred from the well-established pharmacology of the anticholinergic drug class. Its primary effects are mediated through the blockade of parasympathetic stimulation of smooth muscles and exocrine glands. Further research employing modern pharmacological techniques, such as those outlined in this guide, would be invaluable to precisely define its receptor binding profile and to fully elucidate its therapeutic potential and side-effect liabilities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of this compound in the management of gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Anticholinergic Drugs in Geriatric Psychopharmacology [frontiersin.org]
- 6. google.com [google.com]
Ambutonium Bromide: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative pharmacokinetic and pharmacodynamic data for ambutonium (B78136) bromide is limited. This guide synthesizes the available information and provides a framework for understanding its properties based on its classification as a quaternary ammonium (B1175870) muscarinic antagonist.
Executive Summary
Ambutonium bromide is a synthetic quaternary ammonium compound classified as a muscarinic antagonist with anticholinergic properties. Historically, it has been explored for its potential therapeutic use in managing gastrointestinal disorders, such as peptic ulcers, owing to its ability to reduce gastric acid secretion and motility. As a quaternary ammonium compound, its pharmacokinetic profile is characterized by low oral bioavailability and limited ability to cross the blood-brain barrier. This document provides a comprehensive overview of the known pharmacodynamics and inferred pharmacokinetics of this compound, alongside detailed experimental protocols relevant to its study.
Pharmacodynamics
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).
Mechanism of Action
Acetylcholine (ACh), a primary neurotransmitter of the parasympathetic nervous system, stimulates muscarinic receptors to elicit a "rest-and-digest" response. This includes increased smooth muscle contraction in the gastrointestinal and urinary tracts, increased secretions from salivary and gastric glands, and a decreased heart rate. This compound, by blocking these receptors, inhibits the actions of acetylcholine, leading to:
-
Reduced Gastrointestinal Motility: Decreased tone and peristalsis in the stomach and intestines.
-
Decreased Glandular Secretions: Reduced saliva and gastric acid production.
-
Antispasmodic Effects: Relaxation of smooth muscle in the gastrointestinal tract.
Signaling Pathway
The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) cascade initiated by acetylcholine binding to muscarinic receptors. For instance, at M3 receptors, which are predominant in smooth muscle and glandular tissue, acetylcholine binding activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction and glandular secretion. This compound competitively binds to the M3 receptor, preventing acetylcholine from initiating this cascade.
Figure 1: Simplified signaling pathway of a muscarinic antagonist like this compound at the M3 receptor.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound are not well-documented in recent literature. However, as a quaternary ammonium compound, its pharmacokinetic properties can be generally inferred.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | General Characteristics for Quaternary Ammonium Compounds |
| Absorption | Poor oral absorption due to their positive charge and high polarity, which limits passive diffusion across gastrointestinal membranes. |
| Distribution | Primarily restricted to the extracellular fluid. The permanent positive charge prevents significant penetration across the blood-brain barrier, thus limiting central nervous system effects. |
| Metabolism | The extent and pathways of metabolism for this compound are not specifically known. Generally, quaternary ammonium compounds may undergo limited metabolism. |
| Excretion | Primarily excreted unchanged in the urine and feces (via biliary excretion). |
Quantitative Pharmacokinetic Data
No specific quantitative data (e.g., half-life, volume of distribution, clearance, bioavailability) for this compound could be retrieved from the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.
In Vitro Muscarinic Receptor Binding Assay
This protocol is used to determine the binding affinity of this compound for muscarinic receptors.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound at muscarinic receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing muscarinic receptors (e.g., rat brain cortex, CHO cells transfected with human muscarinic receptor subtypes).
-
Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound. For non-specific binding determination, a high concentration of a known muscarinic antagonist (e.g., atropine) is used instead of this compound.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: General workflow for an in vitro muscarinic receptor binding assay.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound.
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Materials:
-
Male Wistar rats (250-300 g).
-
This compound solution for intravenous (IV) and oral (PO) administration.
-
Cannulas for blood sampling (e.g., jugular vein cannulation).
-
Metabolic cages for urine and feces collection.
-
Analytical method for quantifying this compound in plasma, urine, and feces (e.g., LC-MS/MS).
Procedure:
-
Animal Preparation: Acclimatize rats and fast them overnight before dosing. Anesthetize the rats for cannulation if required for serial blood sampling.
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound via the tail vein.
-
PO Group: Administer a single dose of this compound via oral gavage.
-
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C until analysis.
-
Urine and Feces: House a separate group of rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-24h, 24-48h) post-dosing.
-
-
Sample Analysis: Quantify the concentration of this compound in plasma, urine, and feces using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:
-
IV data: Half-life (t½), volume of distribution (Vd), clearance (CL).
-
PO data: Maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC).
-
Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Figure 3: Workflow for a typical in vivo pharmacokinetic study in rodents.
Conclusion
This compound is an anticholinergic agent with a mechanism of action centered on the antagonism of muscarinic acetylcholine receptors. Its quaternary ammonium structure dictates its pharmacokinetic profile, leading to poor oral absorption and limited central nervous system penetration. While specific quantitative data for this compound are scarce in the contemporary scientific literature, the principles of its action and disposition can be understood through the lens of its chemical class. The experimental protocols outlined in this guide provide a robust framework for any future preclinical or clinical investigations into the detailed pharmacokinetic and pharmacodynamic properties of this compound. Further research, particularly in vitro receptor binding studies and in vivo pharmacokinetic analyses, would be invaluable to fully characterize this compound for any potential therapeutic applications.
Ambutonium Bromide and its Interaction with Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Muscarinic Receptor Binding Affinity
Ambutonium bromide is classified as a synthetic anticholinergic and antimuscarinic agent.[1] Its therapeutic effects are presumed to stem from its ability to antagonize the actions of acetylcholine (B1216132) at muscarinic receptors. However, a thorough review of available scientific literature did not yield specific equilibrium dissociation constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or dissociation constants (K𝒹) for this compound at the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).
To provide a relevant comparative context for researchers, the following table summarizes the binding affinities of several other well-studied muscarinic antagonists for the human M1, M2, and M3 receptor subtypes. This data is crucial for understanding the range of potencies and selectivities that can be expected from compounds targeting these receptors.
| Antagonist | M1 Receptor (Kᵢ in nM) | M2 Receptor (Kᵢ in nM) | M3 Receptor (Kᵢ in nM) |
| Pirenzepine | High Affinity | Low Affinity | Low Affinity |
| AF-DX 116 | Intermediate Affinity | High Affinity | Low Affinity |
| 4-DAMP | High Affinity | Intermediate Affinity | High Affinity |
| Darifenacin | Moderate Selectivity for M3 | High Affinity | |
| Solifenacin | Moderate Selectivity for M3 | Moderate Selectivity for M3 | |
| Oxybutynin | Non-selective | Non-selective | Non-selective |
| Tolterodine | Non-selective | Non-selective | Non-selective |
| Trospium | Non-selective | Non-selective | Non-selective |
| Ipratropium Bromide | High Affinity | High Affinity | High Affinity |
| Glycopyrrolate | No Selectivity | No Selectivity | No Selectivity |
Note: This table is a compilation of qualitative and quantitative information from multiple sources.[2][3][4][5] Specific Kᵢ values can vary based on the experimental conditions.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for muscarinic receptors is typically achieved through in vitro radioligand binding assays.[2][6] These assays are fundamental in pharmacological profiling and drug discovery.
Principle
A competitive binding assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, which can then be used to calculate the Kᵢ value, representing the binding affinity of the test compound for the receptor.
Materials
-
Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK-293 cells).
-
Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Test Compound: this compound, dissolved and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at a physiological pH.
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure
-
Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of a non-labeled antagonist for non-specific binding) are incubated together in the assay buffer. The incubation is carried out for a sufficient time to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/K𝒹)
where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.
Signaling Pathways and Experimental Workflow Visualization
To further aid in the understanding of muscarinic receptor function and the experimental process of determining binding affinity, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. ics.org [ics.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Functional Assays for Ambutonium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambutonium bromide is a quaternary ammonium (B1175870) compound recognized for its anticholinergic properties, functioning as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[] This technical guide provides a comprehensive overview of the core in vitro functional assays essential for characterizing the pharmacological profile of this compound. Detailed experimental protocols for radioligand binding assays and calcium flux assays are presented, alongside a theoretical framework for Schild analysis to determine antagonist potency. Furthermore, this guide illustrates the key signaling pathway associated with muscarinic M3 receptor antagonism. The methodologies and data presentation formats are designed to support researchers and drug development professionals in the systematic evaluation of this compound and similar muscarinic antagonists.
Introduction
This compound is an acetylcholine antagonist, belonging to the class of anticholinergic agents.[] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors, M1 through M5, which are involved in a wide array of physiological functions.
The M3 subtype, in particular, is predominantly found on smooth muscle cells and glandular tissues. Its activation via the Gq alpha subunit signaling cascade leads to an increase in intracellular calcium, resulting in smooth muscle contraction and glandular secretion.[2][3][4] By blocking these receptors, this compound can induce smooth muscle relaxation and reduce secretions, forming the basis for its therapeutic applications.
The in vitro functional characterization of this compound is crucial for determining its potency, selectivity, and mechanism of action at the different muscarinic receptor subtypes. This guide details the key assays employed for this purpose.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. When an agonist like acetylcholine binds to an M3 muscarinic receptor, it activates the associated Gq protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5][6][7] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction.[5][8] this compound competitively blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling cascade.
Signaling Pathway Diagram
Caption: M3 Muscarinic Receptor Signaling Pathway.
In Vitro Functional Assays
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor. For this compound, competition binding assays are typically employed to determine its binding affinity (Ki) at various muscarinic receptor subtypes.
Note: Extensive literature searches did not yield specific public domain data for the binding affinity (Ki) of this compound for the individual muscarinic receptor subtypes. The table below is a template for how such data would be presented.
| Receptor Subtype | This compound Ki (nM) | Reference Compound Ki (nM) (e.g., Atropine) |
| M1 | Data not available | |
| M2 | Data not available | |
| M3 | Data not available | |
| M4 | Data not available | |
| M5 | Data not available |
This protocol is adapted for CHO-K1 cells stably expressing human muscarinic receptors.
Materials:
-
CHO-K1 cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration close to its Kd), and 100 µL of the membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., Atropine), 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Radioligand Binding Assay Workflow.
Calcium Flux Assays
Calcium flux assays are functional assays that measure the change in intracellular calcium concentration following receptor activation. For muscarinic antagonists like this compound, this assay is used to determine its functional potency (IC50) in inhibiting agonist-induced calcium mobilization.
Note: Extensive literature searches did not yield specific public domain data for the functional potency (IC50) of this compound from calcium flux assays. The table below is a template for how such data would be presented.
| Receptor Subtype | This compound IC50 (nM) | Reference Compound IC50 (nM) (e.g., Atropine) |
| M1 | Data not available | |
| M3 | Data not available | |
| M5 | Data not available |
This protocol is designed for a Fluorometric Imaging Plate Reader (FLIPR) system using CHO-K1 cells expressing Gq-coupled human muscarinic receptors (e.g., M1, M3, M5).
Materials:
-
CHO-K1 cells stably expressing the muscarinic receptor of interest.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6).
-
Probenecid (B1678239) (an anion-exchange pump inhibitor, often used to prevent dye leakage).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
This compound stock solution.
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the CHO-K1 cells into 384-well plates at an appropriate density (e.g., 10,000-20,000 cells/well) and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the reference antagonist in the assay buffer. Also, prepare the agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (EC80).
-
Antagonist Pre-incubation: Add the diluted this compound or reference antagonist to the dye-loaded cell plates and incubate at room temperature for 15-30 minutes.
-
FLIPR Measurement:
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
The FLIPR will then add the agonist to all wells.
-
Continue to measure the fluorescence intensity over time (typically 1-3 minutes) to capture the calcium mobilization.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a four-parameter logistic equation.
-
Experimental Workflow Diagram
Caption: FLIPR-Based Calcium Flux Assay Workflow.
Schild Analysis
Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and the pA2 value of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. It is a measure of the antagonist's potency.
Note: Extensive literature searches did not yield specific public domain data for the pA2 of this compound. The table below is a template for how such data would be presented.
| Tissue/Cell Line | Agonist | This compound pA2 | Schild Slope |
| e.g., Guinea Pig Ileum | Carbachol | Data not available | Data not available |
| e.g., CHO-M3 cells | Acetylcholine | Data not available | Data not available |
This protocol typically uses isolated tissue preparations (e.g., guinea pig ileum) in an organ bath setup, but can also be adapted for cell-based functional assays.
Procedure:
-
Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC for a suitable agonist (e.g., carbachol) to determine its EC50 and maximum response.
-
Antagonist Incubation: Wash the tissue and allow it to equilibrate. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time to ensure equilibrium is reached.
-
Second Agonist CRC: In the continued presence of this compound, generate a second cumulative CRC for the agonist. The curve should be shifted to the right.
-
Repeat: Repeat steps 2 and 3 with at least two other concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound (-log[B]) on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is the pA2 value.
-
The slope of the regression line should be close to 1 for a competitive antagonist.
-
Logical Relationship Diagram
Caption: Logical Flow of Schild Analysis.
Conclusion
This technical guide has outlined the essential in vitro functional assays for the pharmacological characterization of this compound, a muscarinic receptor antagonist. The provided protocols for radioligand binding and calcium flux assays, along with the principles of Schild analysis, offer a robust framework for determining the binding affinity, functional potency, and mechanism of antagonism of this compound. The visualization of the M3 muscarinic receptor signaling pathway and the experimental workflows are intended to provide clarity and guidance for researchers in the field of pharmacology and drug development. While specific quantitative data for this compound was not available in the public domain at the time of this writing, the presented methodologies are standard and can be readily applied to generate such data, enabling a comprehensive understanding of its in vitro pharmacological profile.
References
- 2. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 3. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Otilonium Bromide Exhibits Potent Antifungal Effects by Blocking Ergosterol Plasma Membrane Localization and Triggering Cytotoxic Autophagy in Candida Albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the anticholinergic bronchospasmolytic agent flutropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pa2 determination | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambutonium Bromide: A Technical Overview of its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambutonium (B78136) bromide is a quaternary ammonium (B1175870) anticholinergic agent with activity as a muscarinic antagonist. This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological profile of Ambutonium bromide. The document outlines its synthesis, mechanism of action, and the key experimental findings that have defined its potential therapeutic applications, primarily in the context of gastrointestinal disorders such as peptic ulcers. While early studies in the 1960s suggested clinical potential, its development appears to have been discontinued (B1498344), and it has not received FDA approval. This guide consolidates the available scientific and historical data to serve as a resource for researchers and professionals in drug development.
Introduction
This compound, chemically known as (3-Carbamoyl-3,3-diphenylpropyl)ethyldimethylammonium bromide, is a synthetic quaternary ammonium compound.[1] Like other anticholinergic agents, its pharmacological effects are derived from its ability to block the action of acetylcholine (B1216132) at muscarinic receptors.[2] This antagonism of the parasympathetic nervous system leads to a reduction in smooth muscle spasms and gastric acid secretion, which formed the basis for its initial investigation as a treatment for peptic ulcers.[1][3] This document will detail the discovery and historical progression of this compound, presenting available data on its synthesis, mechanism of action, and the early clinical evaluations that shaped its developmental trajectory.
Discovery and Historical Development
The historical development of this compound can be situated within the broader context of the development of anticholinergic drugs for gastrointestinal disorders. Following the elucidation of the role of the parasympathetic nervous system in regulating gastric function, the development of synthetic anticholinergics aimed to reduce the side effects associated with naturally occurring alkaloids like atropine.
Key milestones in the historical development of this compound include:
-
Early 1960s: Initial clinical evaluations of this compound for the management of gastrointestinal diseases, including peptic ulcers, were published. These studies, conducted by researchers such as Rossman (1960) and Schwartz et al. (1960), provided the first insights into its potential therapeutic efficacy and side effect profile in humans.[3]
-
1972: A study by Southgate further investigated the central and peripheral actions of this compound, contributing to a more detailed understanding of its pharmacological profile as an acetylcholine antagonist.[1]
Despite these early investigations, this compound did not appear to progress to later-stage clinical trials or achieve regulatory approval. A search of the U.S. Food and Drug Administration (FDA) databases reveals no evidence of a New Drug Application (NDA) or approval for this compound.[4] Furthermore, it is not listed in the FDA's database of discontinued drug products, suggesting it may have been discontinued during preclinical or early clinical development.[5]
Synthesis of this compound
While a specific, detailed experimental protocol for the original synthesis of this compound is not available in the reviewed literature, the general synthesis of quaternary ammonium halides is well-established. It typically involves the quaternization of a tertiary amine with an alkyl halide. Based on the structure of this compound, a plausible synthetic route would involve the reaction of a tertiary amine intermediate, 4-(dimethylamino)-2,2-diphenylbutanamide, with ethyl bromide.
Hypothetical Synthesis Workflow:
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Evaluation of this compound in the management of gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Additions/Deletions for Prescription and OTC Drug Product Lists | FDA [fda.gov]
- 5. Discontinued Drug Shortages List - Drugs.com [drugs.com]
An In-depth Technical Guide to the Solubility of Ambutonium Bromide in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ambutonium (B78136) bromide, a quaternary ammonium (B1175870) anticholinergic agent. Due to the limited availability of specific experimental data for ambutonium bromide in publicly accessible literature, this guide synthesizes information on the general solubility of quaternary ammonium compounds and outlines standard methodologies for its determination. This approach provides a robust framework for researchers and drug development professionals working with this compound.
Introduction to this compound
This compound is a muscarinic antagonist.[1] As a quaternary ammonium salt, its structure incorporates a permanently charged nitrogen atom, which significantly influences its physicochemical properties, including solubility. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and overall therapeutic efficacy. Quaternary ammonium compounds are generally less lipid-soluble than their tertiary amine counterparts, which can affect their absorption and distribution in the body.[2]
Predicted Solubility Profile of this compound
Based on the general principles of solubility for quaternary ammonium salts, the expected solubility of this compound in various solvent classes is summarized in the table below. It is important to note that these are qualitative predictions, and experimental determination is necessary for quantitative values.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers | High | As an ionic salt, this compound is expected to be readily soluble in polar protic solvents like water due to favorable ion-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can solvate the quaternary ammonium and bromide ions through hydrogen bonding and dipole-dipole interactions, though generally less effectively than water. |
| Polar Aprotic | DMSO, Acetonitrile | Slight to Moderate | While these solvents have high dielectric constants, their ability to solvate both the cation and anion may be limited compared to protic solvents. |
| Non-Polar | Hexane, Toluene | Low / Insoluble | The lack of polarity in these solvents makes them poor solvents for ionic compounds like this compound, as they cannot overcome the lattice energy of the salt. |
Note: One source indicates that this compound is slightly soluble in DMSO and Methanol, which aligns with these general predictions.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., purified water, phosphate (B84403) buffer pH 7.4, ethanol, etc.)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Below is a graphical representation of the experimental workflow for the shake-flask method.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Signaling Pathway of this compound as a Muscarinic Antagonist
This compound functions as a muscarinic antagonist, meaning it competitively blocks the action of acetylcholine (B1216132) (ACh) at muscarinic receptors.[1][5] These G-protein coupled receptors are found in various tissues and are involved in the parasympathetic nervous system's "rest and digest" functions.[5] There are five subtypes of muscarinic receptors (M1-M5). The M1, M3, and M5 subtypes couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins.
By blocking these receptors, this compound inhibits the downstream signaling cascades initiated by acetylcholine. The diagram below illustrates the general mechanism of action of a muscarinic antagonist like this compound.
Caption: General signaling pathway of a muscarinic antagonist.
Conclusion
While specific solubility data for this compound is not widely published, its chemical nature as a quaternary ammonium salt provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in aqueous solutions and polar protic solvents, with decreasing solubility in polar aprotic and non-polar organic solvents. For precise quantitative data, the shake-flask method provides a reliable experimental approach. Understanding its mechanism of action as a competitive muscarinic antagonist is fundamental to its application in research and drug development. The methodologies and principles outlined in this guide offer a comprehensive framework for scientists and researchers working with this compound.
References
Stability and Degradation Profile of Ambutonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive theoretical guide to the stability and degradation profile of Ambutonium bromide. Due to the limited availability of specific experimental data in the public domain, the degradation pathways, and quantitative data presented herein are predictive and based on the chemical structure of the molecule and established principles of pharmaceutical degradation. This guide is intended to serve as a foundational resource for directing future experimental studies.
Introduction
This compound is a quaternary ammonium (B1175870) compound with anticholinergic properties. Its chemical structure, 3-Carbamoyl-3,3-diphenylpropyl(ethyl)dimethylammonium bromide, features a quaternary ammonium moiety, an amide group, and two phenyl rings attached to a propyl chain. Understanding the stability and degradation profile of this compound is crucial for the development of stable pharmaceutical formulations, ensuring its safety, efficacy, and shelf-life.
This technical guide outlines the potential degradation pathways of this compound under various stress conditions, provides detailed hypothetical experimental protocols for forced degradation studies, and summarizes potential quantitative data in a structured format.
Chemical Structure and Properties
-
IUPAC Name: 3-Carbamoyl-3,3-diphenylpropyl(ethyl)dimethylammonium bromide
-
CAS Number: 115-51-5
-
Chemical Formula: C₂₀H₂₇BrN₂O
-
Molecular Weight: 391.35 g/mol
-
General Stability: this compound is a salt and is expected to be a crystalline solid at room temperature. For short-term storage (days to weeks), it should be kept dry, dark, and at 0 - 4°C, while long-term storage (months to years) necessitates temperatures of -20°C.[1]
Potential Degradation Pathways
Based on the functional groups present in the this compound molecule, the following degradation pathways are proposed.
Hydrolytic Degradation
The amide functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide bond can be cleaved to yield a carboxylic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the amide can be hydrolyzed to form a carboxylate salt and an amine.
Oxidative Degradation
The tertiary amine functionality within the quaternary ammonium salt and the benzylic positions could be susceptible to oxidation. Common oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidative degradation products.
Thermal Degradation
At elevated temperatures, quaternary ammonium salts can undergo thermal decomposition. A potential pathway for this compound is the Hofmann elimination, which would require a beta-hydrogen. However, given the structure, other decomposition routes might be favored, such as dealkylation.
Photolytic Degradation
Compounds with aromatic rings, like the two phenyl groups in this compound, can be susceptible to photolytic degradation upon exposure to UV light. This could involve radical-mediated reactions leading to a variety of degradation products.
Diagram of Potential Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4] The following are detailed, representative protocols for conducting forced degradation studies on this compound.
General Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Reflux the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Reflux the mixture at 80°C for 12 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
Thermal Degradation (Solid State)
-
Place a thin layer of this compound powder in a petri dish.
-
Expose the solid to a temperature of 105°C in a calibrated oven for 48 hours.
-
Dissolve the stressed solid in a suitable solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase for analysis.
Photolytic Degradation
-
Expose the this compound stock solution (1 mg/mL) to UV light (e.g., 254 nm) in a photostability chamber for a period sufficient to produce degradation (e.g., as per ICH Q1B guidelines, overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the exposed and control samples to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data that could be obtained from forced degradation studies. The percentage of degradation is an estimation and would need to be confirmed experimentally.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 1 N HCl | 24 hours | 80°C | 15-25% | 3,3-diphenyl-3-carbamoylpropanoic acid, Ethyldimethylaminium bromide |
| Base Hydrolysis | 1 N NaOH | 12 hours | 80°C | 20-30% | Sodium 3,3-diphenyl-3-carbamoylpropanoate, Ethyldimethylamine |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp. | 10-20% | Ambutonium N-oxide |
| Thermal | Solid State | 48 hours | 105°C | 5-15% | Dealkylation products |
| Photolytic | UV Light (254 nm) | ICH Q1B | Ambient | 5-10% | Various photoproducts |
Stability-Indicating Analytical Method (Hypothetical Protocol)
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
Table 2: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Conclusion
This technical guide provides a theoretical framework for understanding the stability and degradation profile of this compound. The proposed degradation pathways, experimental protocols, and analytical methods are based on established chemical principles and are intended to guide future research. Experimental validation is essential to confirm the actual degradation products and to develop a robust, validated stability-indicating method for this compound in pharmaceutical formulations.
References
Ambutonium Bromide: An In-depth Technical Guide on Toxicological Screening in Cell Lines
A comprehensive review of publicly available scientific literature reveals a significant gap in the toxicological data for ambutonium (B78136) bromide in cell line models. Despite extensive searches for in-vitro studies, quantitative cytotoxicity data, and defined experimental protocols, no specific information on the toxicological screening of ambutonium bromide in cell lines could be retrieved.
This guide, intended for researchers, scientists, and drug development professionals, aimed to provide a detailed overview of the cellular effects of this compound. However, the absence of published research in this specific area prevents the compilation of the core requirements, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways.
What is Known About this compound
This compound is classified as a muscarinic antagonist and an anticholinergic agent.[1][2] Its primary known application is in the treatment of ulcers.[2] It is a quaternary ammonium (B1175870) compound, a class of substances with diverse biological activities.[3][4] While toxicological data is available for other quaternary ammonium compounds and muscarinic antagonists, this information cannot be extrapolated to this compound without specific experimental validation.
The Uncharted Territory of In-Vitro Toxicology
The lack of data on the toxicological effects of this compound in cell lines presents a notable void in the pharmacological and toxicological understanding of this compound. Typically, an in-depth toxicological profile would include:
-
Quantitative Cytotoxicity Data: Information such as IC50 (half-maximal inhibitory concentration) values in various cell lines, which is crucial for determining the potency of a compound's cytotoxic effects.
-
Detailed Experimental Protocols: Specific methodologies used to assess cell viability (e.g., MTT, LDH assays), apoptosis (e.g., Annexin V/PI staining, caspase activity assays), and other cellular responses to the compound.
-
Signaling Pathway Analysis: Elucidation of the molecular mechanisms through which the compound exerts its effects, which is often visualized through signaling pathway diagrams.
The absence of such information for this compound means that its potential effects on cell proliferation, viability, and the underlying molecular mechanisms remain uncharacterized in the public domain.
Future Research Directions
The current lack of data highlights a clear need for foundational research into the in-vitro toxicology of this compound. Future studies could be designed to address the following:
-
Initial Cytotoxicity Screening: Performing dose-response studies on a panel of relevant human cell lines (e.g., gastrointestinal cell lines, given its therapeutic use, as well as standard cancer cell lines) to determine its cytotoxic potential.
-
Mechanism of Action Studies: Investigating the mode of cell death (apoptosis, necrosis, etc.) induced by this compound and identifying the key molecular players involved.
-
Comparative Toxicology: Comparing the toxicological profile of this compound with other structurally related quaternary ammonium anticholinergics to understand structure-activity relationships.
A general workflow for such a toxicological screening is proposed below.
Caption: Proposed experimental workflow for toxicological screening.
References
Methodological & Application
Ambutonium Bromide: Application Notes and Protocols for In Vivo Evaluation of a Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambutonium (B78136) bromide is a synthetic quaternary ammonium (B1175870) compound classified as a muscarinic antagonist. Its anticholinergic properties suggest potential therapeutic applications in conditions characterized by smooth muscle hyperactivity, such as gastrointestinal disorders. As a quaternary ammonium salt, ambutonium bromide is expected to have limited ability to cross the blood-brain barrier, thereby reducing the likelihood of central nervous system side effects. This document provides a generalized framework for the in vivo evaluation of this compound, drawing upon established protocols for similar antimuscarinic agents.
Mechanism of Action & Signaling Pathway
This compound is presumed to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). In the parasympathetic nervous system, acetylcholine (ACh) is a primary neurotransmitter that binds to mAChRs on smooth muscle cells, leading to their contraction. By blocking these receptors, particularly the M3 subtype prevalent in the gastrointestinal tract, this compound inhibits ACh-induced smooth muscle contraction, resulting in an antispasmodic effect.
Caption: Competitive antagonism of this compound at the M3 muscarinic receptor.
Quantitative Data Summary
Specific quantitative data for the in vivo effects of this compound are not available in the reviewed literature. The following tables are presented as templates that researchers should aim to populate during their investigations.
Table 1: Pharmacokinetic Profile of this compound in an Animal Model (Template)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | Intravenous | e.g., 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Oral | e.g., 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Efficacy of this compound on Gastrointestinal Motility (Template)
| Animal Model | Motility Assay | Treatment Group | Dose (mg/kg) | Inhibition of Transit (%) | p-value |
| Rat/Mouse | Charcoal Meal Transit | Vehicle Control | - | 0 | - |
| This compound | e.g., 1 | Data to be determined | Data to be determined | ||
| This compound | e.g., 5 | Data to be determined | Data to be determined | ||
| This compound | e.g., 10 | Data to be determined | Data to be determined | ||
| Positive Control (e.g., Atropine) | e.g., 1 | Data to be determined | Data to be determined |
Experimental Protocols
The following are generalized protocols for assessing the in vivo effects of a muscarinic antagonist on gastrointestinal motility.
Protocol 1: Charcoal Meal Gastrointestinal Transit Assay
This is a common and straightforward method to assess the inhibitory effect of a compound on intestinal motility.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Experimental animals (e.g., male Wistar rats or Swiss albino mice, fasted for 18-24 hours with free access to water)
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide the animals into several groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II-IV: this compound (e.g., 1, 5, 10 mg/kg, p.o. or i.p.)
-
Group V: Positive control (e.g., Atropine, 1 mg/kg, i.p.)
-
-
Administer the respective treatments.
-
-
Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal orally (e.g., 1 mL/100g body weight for rats).
-
Observation Period: After charcoal administration, wait for a predetermined period (e.g., 20-30 minutes).
-
Euthanasia and Dissection: Humanely euthanize the animals and carefully dissect the abdomen to expose the small intestine from the pylorus to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Calculate the percentage of intestinal transit using the formula: (Distance traveled by charcoal / Total length of the small intestine) x 100
Caption: Experimental workflow for the charcoal meal transit assay.
Protocol 2: Castor Oil-Induced Diarrhea Model
This model is used to evaluate the antidiarrheal potential of a compound.
Materials:
-
This compound
-
Vehicle
-
Castor oil
-
Experimental animals (e.g., mice, fasted for 6 hours)
-
Filter paper-lined cages
Procedure:
-
Animal Preparation and Grouping: Similar to the charcoal meal assay, acclimatize and group the animals.
-
Treatment Administration: Administer the vehicle, this compound at different doses, or a positive control (e.g., loperamide) orally.
-
Induction of Diarrhea: One hour after treatment, administer castor oil orally (e.g., 0.5 mL per mouse).
-
Observation: Observe the animals individually in cages lined with filter paper for a period of 4 hours.
-
Data Collection: Record the onset of diarrhea, the total number of diarrheic droppings, and the total weight of the feces.
-
Analysis: Calculate the percentage inhibition of defecation.
Conclusion
This compound, as a muscarinic antagonist, holds promise for the treatment of disorders related to gastrointestinal hypermotility. The experimental protocols outlined in this document provide a foundational approach for the in vivo characterization of its efficacy and pharmacokinetic profile. It is imperative that future research focuses on generating specific data for this compound to establish a comprehensive understanding of its therapeutic potential and to develop detailed, substance-specific protocols.
Application Notes and Protocols for Otilonium Bromide Treatment in Cell Culture
Based on the initial search, "Ambutonium bromide" is not a well-documented compound in the scientific literature. It is possible that this is a less common compound or a misspelling of a more well-known drug. However, the search results provided extensive information on other quaternary ammonium (B1175870) bromide compounds, which share structural similarities and often exhibit related mechanisms of action.
Given the lack of specific data for this compound, this document will use Otilonium (B12848) Bromide as a representative example of a quaternary ammonium bromide compound for which detailed cell culture protocols and mechanistic data are available. Otilonium Bromide is a well-researched drug, and the principles and protocols described herein can serve as a strong starting point for researchers investigating similar compounds.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Otilonium Bromide (OB) is a quaternary ammonium derivative with known spasmolytic activity, primarily used in the treatment of Irritable Bowel Syndrome (IBS).[1] Its mechanism of action is complex, involving the modulation of cellular calcium ion channels and neurotransmitter receptors.[1][2] In cell culture, Otilonium Bromide has been shown to affect various cellular processes, including proliferation and cytotoxicity, particularly in cancer cell lines.[3] These application notes provide detailed protocols for the treatment of cells in culture with Otilonium Bromide, methods for assessing its effects, and an overview of its known signaling pathways.
Mechanism of Action
Otilonium Bromide exerts its effects through multiple cellular targets:
-
L-type and T-type Calcium Channel Blockade: The primary action of OB is the blockade of Ca2+ entry through L-type and T-type calcium channels. This interference with intracellular calcium mobilization is crucial for its spasmolytic effects on smooth muscle cells.[1][2]
-
Muscarinic Receptor Antagonism: OB also acts as a muscarinic receptor antagonist, interfering with acetylcholine-mediated signaling.[1][2][4][5]
-
Tachykinin Receptor Interaction: It interacts with tachykinin NK2 receptors, further modulating cellular responses.[1][2][3]
-
USP28 Inhibition: More recently, Otilonium Bromide has been identified as a selective inhibitor of Ubiquitin-Specific Peptidase 28 (USP28). This can lead to cytotoxic effects in cancer cells by affecting the stability of oncogenic proteins like c-Myc.[3]
Data Presentation: Effects of Otilonium Bromide on Cultured Cells
The following table summarizes the effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) of Otilonium Bromide in various in vitro experimental models.
| Cell/Tissue Type | Assay | Agonist/Stimulus | EC50 / IC50 (µM) | Reference |
| Human Colonic Smooth Muscle Cells | Inhibition of Ca2+ transients | KCl | 3.6 | [2] |
| Human Colonic Smooth Muscle Cells | Inhibition of Ca2+ transients | BayK8644 | 4.0 | [2] |
| Human Colonic Smooth Muscle Cells | Inhibition of Ca2+ transients | Carbachol | 8.4 | [2] |
| Human Colonic Smooth Muscle Cells | Inhibition of Ca2+ transients | Neurokinin A | 11.7 | [2] |
| Human Colonic Smooth Muscle Cells | Inhibition of Ca2+ transients | CaCl2 | 17.5 | [2] |
| Rat Colonic Strips | Inhibition of EFS-induced contraction | - | 7.3 | [2] |
| Rat Colonic Strips | Inhibition of EFS-induced EJP | - | 8.9 | [2] |
| Rat Colonic Strips | Inhibition of Carbachol-induced contraction | - | 13.0 | [2] |
| HepG-2 (Hepatocellular Carcinoma) | Cell Viability (Crystal Violet) | - | 0.2 (as Cu-CTAB) | [6][7] |
EFS: Electrical Field Stimulation; EJP: Excitatory Junction Potential; Cu-CTAB: Copper-cetyl tri-methyl ammonium bromide
Experimental Protocols
General Cell Culture and Maintenance
Standard aseptic cell culture techniques are required for all experiments.[8][9][10]
-
Cell Lines: Select cell lines appropriate for the research question (e.g., smooth muscle cells for spasmolytic activity, cancer cell lines for cytotoxicity studies).
-
Culture Medium: Use the recommended complete growth medium for the chosen cell line, typically supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells according to standard protocols for adherent or suspension cultures to maintain them in the exponential growth phase.[9]
Preparation of Otilonium Bromide Stock Solution
Caution: Otilonium Bromide can be unstable in aqueous solutions over long periods.[3] It is recommended to prepare fresh dilutions for each experiment from a stable stock solution.
-
Stock Solution: Prepare a high-concentration stock solution of Otilonium Bromide (e.g., 10-100 mM) in a suitable solvent like sterile water or DMSO.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Perform serial dilutions to obtain a range of concentrations for dose-response studies.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This protocol is a general guideline for assessing the effect of Otilonium Bromide on cell viability.
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of Otilonium Bromide. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity if available.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
Following treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Calcium Imaging Assay
This protocol is based on methods used to study the effect of Otilonium Bromide on intracellular calcium levels in human colonic smooth muscle cells.[2]
-
Cell Preparation:
-
Culture human colonic smooth muscle cells on glass coverslips.
-
-
Fluorescent Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
-
Perfusion and Stimulation:
-
Mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
Perfuse the cells with a physiological salt solution.
-
Induce calcium transients using agonists such as KCl, carbachol, or neurokinin A.
-
-
Otilonium Bromide Treatment:
-
Apply different concentrations of Otilonium Bromide to the perfusion solution and measure the inhibition of the agonist-induced calcium transients.
-
-
Image Acquisition and Analysis:
-
Record fluorescent signals over time and calculate the changes in intracellular calcium concentration.
-
Determine the EC50 for the inhibitory effect of Otilonium Bromide.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by Otilonium Bromide and a general experimental workflow for its study in cell culture.
Caption: Mechanism of action of Otilonium Bromide.
References
- 1. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Butropium Bromide? [synapse.patsnap.com]
- 5. What is the mechanism of Oxyphenonium Bromide? [synapse.patsnap.com]
- 6. In vitro and in vivo studies of a newly synthesized copper-cetyl tri-methyl ammonium bromide combined with gallium oxide nanoparticles complex as an antitumor agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo studies of a newly synthesized copper-cetyl tri-methyl ammonium bromide combined with gallium oxide nanoparticles complex as an antitumor agent against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols for Cell culture techniques | Abcam [abcam.com]
- 9. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
Application Note: HPLC Method for the Quantification of Ambutonium Bromide
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ambutonium bromide in bulk drug substance and pharmaceutical formulations. This compound, a quaternary ammonium (B1175870) compound, is an anticholinergic agent. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and throughput for quality control and research applications.
Introduction
This compound is a quaternary ammonium salt with anticholinergic properties, previously used to treat peptic ulcers. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the quantification of quaternary ammonium compounds (QACs) due to its high resolution, sensitivity, and specificity.[1] This application note presents a validated HPLC method suitable for the routine analysis of this compound. The method is based on established principles for the analysis of similar quaternary ammonium compounds.[2][3][4]
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 25mM Ammonium Acetate Buffer (pH 4.5) (40:60, v/v) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Run Time | 10 minutes |
Protocols
1. Preparation of Mobile Phase (25mM Ammonium Acetate Buffer, pH 4.5)
-
Weigh 1.93 g of ammonium acetate and dissolve it in 1000 mL of deionized water.
-
Adjust the pH of the solution to 4.5 using glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
Prepare the final mobile phase by mixing 400 mL of acetonitrile with 600 mL of the prepared buffer.
-
Degas the mobile phase by sonication for 15 minutes before use.
2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution should be stored at 2-8 °C when not in use.
3. Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-200 µg/mL.
-
A suggested calibration series is 10, 25, 50, 100, 150, and 200 µg/mL.
4. Preparation of Sample Solution
-
For bulk drug substance, accurately weigh an amount of sample equivalent to 25 mg of this compound and prepare a 1000 µg/mL stock solution as described for the standard. Further dilute to a concentration within the calibration range (e.g., 100 µg/mL).
-
For pharmaceutical formulations (e.g., tablets), weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to one average tablet weight containing this compound and transfer to a suitable volumetric flask. Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described method was validated for linearity, precision, accuracy, and specificity. The results are summarized below.
| Validation Parameter | Result |
| Linearity (µg/mL) | 10 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
Results and Discussion
The HPLC method provided a well-resolved, symmetric peak for this compound with a retention time of approximately 5.8 minutes. The mobile phase, containing an organic modifier (acetonitrile) and an aqueous buffer, is effective for the elution of the quaternary ammonium compound from the C18 column. The use of an ammonium acetate buffer helps to maintain a consistent pH and improve peak shape.[3][5] The detection wavelength of 215 nm was chosen to achieve maximum sensitivity for this compound, which lacks a significant chromophore at higher wavelengths.[2] The method demonstrated excellent linearity over the tested concentration range, and the high recovery and low relative standard deviation values indicate good accuracy and precision.
Conclusion
The developed HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be readily implemented in a laboratory with standard HPLC equipment.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Key components of the this compound HPLC method.
References
- 1. Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography - ProQuest [proquest.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ambutonium Bromide as a Selective Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambutonium (B78136) bromide is recognized as a muscarinic antagonist, belonging to the class of quaternary ammonium (B1175870) compounds.[1][2] These compounds are known for their anticholinergic properties, which involve the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors.[3][4] This action leads to a reduction in parasympathetic nervous system activity, making such compounds relevant for investigating conditions characterized by excessive cholinergic stimulation. For instance, ambutonium bromide has been noted for its potential use in ulcer therapy due to its effects on gastric secretion and motility.[5][6]
These application notes provide a comprehensive guide for researchers interested in characterizing the activity of this compound as a selective muscarinic antagonist. Due to the limited availability of specific binding affinity and selectivity data in publicly accessible literature, this document focuses on providing detailed protocols for the essential experiments required to determine these crucial pharmacological parameters.
Pharmacological Data
Table 1: Competitive Binding Affinity of this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | This compound Ki (nM) |
| M1 | [³H]-Pirenzepine | Data to be determined |
| M2 | [³H]-AF-DX 384 | Data to be determined |
| M3 | [³H]-4-DAMP | Data to be determined |
| M4 | [³H]-Pirenzepine | Data to be determined |
| M5 | [³H]-NMS | Data to be determined |
This table should be populated with Ki values obtained from competitive radioligand binding assays.
Table 2: Functional Antagonist Potency of this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Agonist | This compound IC50 (nM) |
| M1 | Carbachol | Data to be determined |
| M2 | Carbachol | Data to be determined |
| M3 | Carbachol | Data to be determined |
| M4 | Carbachol | Data to be determined |
| M5 | Carbachol | Data to be determined |
This table should be populated with IC50 values obtained from in vitro functional assays, such as calcium flux assays.
Experimental Protocols
Protocol 1: Determination of Muscarinic Receptor Binding Affinity via Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5)
-
This compound
-
Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M1 and M4, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, [³H]-N-methylscopolamine ([³H]-NMS) for M5)
-
Non-specific binding control (e.g., Atropine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the target muscarinic receptor subtype on ice. Dilute the membranes in ice-cold assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add a serial dilution of this compound to the appropriate wells.
-
For total binding wells, add vehicle control.
-
For non-specific binding wells, add a high concentration of a non-labeled antagonist like atropine.
-
Add the appropriate radioligand at a concentration near its Kd to all wells.
-
Initiate the binding reaction by adding the diluted cell membranes to all wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Determination of Functional Antagonist Potency via Calcium Flux Assay
This protocol describes how to measure the functional potency (IC50) of this compound in blocking agonist-induced calcium mobilization in cells expressing M1, M3, or M5 muscarinic receptors.
Materials:
-
Cells stably expressing a single human muscarinic receptor subtype (M1, M3, or M5)
-
This compound
-
Muscarinic agonist (e.g., Carbachol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an integrated liquid handling system
Procedure:
-
Cell Plating: Seed the cells expressing the target muscarinic receptor subtype into the microplates and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Place the plate in the fluorescence plate reader.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (e.g., EC80).
-
Use the plate reader's liquid handler to add the agonist to all wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced calcium response) using non-linear regression analysis.
-
Visualizations
Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound's antagonist activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Standard Operating Procedure for the Dissolution of Ambutonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ambutonium bromide is a synthetic anticholinergic agent that acts as a muscarinic antagonist.[1] It is utilized in research to investigate the role of muscarinic acetylcholine (B1216132) receptors in various physiological and pathological processes. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. This document provides a standard operating procedure for the dissolution of this compound, summarizes its known solubility, and outlines its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇BrN₂O | [1] |
| Molecular Weight | 391.35 g/mol | [1] |
| Appearance | White to Off-white Solid | |
| Melting Point | 228-229 °C (decomposes) |
Solubility Data
Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in the public domain. The following table summarizes the available qualitative solubility information. It is strongly recommended that researchers determine the precise solubility in their specific experimental buffer or solvent system.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Slightly Soluble | |
| Water | Data not available | |
| Ethanol | Data not available | |
| Phosphate-Buffered Saline (PBS) | Data not available |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions into aqueous buffers for in vitro assays.
-
Pre-weighing Preparation: Before handling this compound, ensure that all necessary PPE is worn. Work in a well-ventilated area or a chemical fume hood.
-
Weighing of this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.91 mg of this compound (Molecular Weight = 391.35 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For 3.91 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube or vial and vortex the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the solution should be stable for several months. Before use, thaw the aliquot at room temperature and vortex briefly.
Protocol for Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, an intermediate dilution in cell culture medium or an appropriate aqueous buffer (e.g., PBS) may be necessary.
-
Final Dilution: Directly add the required volume of the 10 mM stock solution or the intermediate dilution to the final volume of cell culture medium or assay buffer to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the medium/buffer.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing that could damage cellular components in the medium.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Mechanism of Action: Muscarinic Antagonist
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The binding of acetylcholine (ACh) to these receptors initiates a variety of cellular responses. This compound blocks the binding of ACh, thereby inhibiting these downstream signaling pathways.
The signaling pathways of muscarinic receptors are primarily mediated through two families of G-proteins:
-
M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[2][3]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
By blocking these pathways, this compound can inhibit physiological responses such as smooth muscle contraction, gland secretion, and neurotransmission.
Signaling Pathway Diagram
References
Application Note: A Novel In Vitro Calcium Flux Assay for the Characterization of Ambutonium Bromide Activity at the Human M3 Muscarinic Acetylcholine Receptor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ambutonium bromide is a synthetic anticholinergic agent that acts as a muscarinic antagonist.[1][2] Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions and are implicated in various diseases. There are five subtypes of mAChRs, designated M1 through M5. The M1, M3, and M5 subtypes couple to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This signaling cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]i).[4] The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins and inhibit adenylyl cyclase.[3][5][6]
This application note provides a detailed protocol for a novel in vitro assay to characterize the antagonistic activity of this compound on the human M3 muscarinic acetylcholine receptor. The assay is based on measuring changes in intracellular calcium levels in a recombinant cell line overexpressing the M3 receptor. This allows for a quantitative determination of the potency of this compound in blocking the M3 receptor-mediated signaling pathway.
Principle of the Assay
This assay utilizes a cell-based system to measure the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a known muscarinic agonist, Carbachol. Cells stably expressing the human M3 muscarinic receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with Carbachol, the M3 receptors activate the Gq signaling pathway, leading to a transient increase in intracellular calcium, which is detected as an increase in fluorescence. When this compound is present, it competitively binds to the M3 receptors, preventing Carbachol from binding and activating the signaling cascade, thus resulting in a dose-dependent inhibition of the fluorescence signal. The potency of this compound is determined by calculating its IC50 value from the concentration-response curve.
Signaling Pathway
// Signaling flow Acetylcholine [label="Acetylcholine\n(Agonist)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ambutonium [label="this compound\n(Antagonist)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Acetylcholine -> M3R [label="Activates"]; Ambutonium -> M3R [label="Blocks", color="#EA4335", fontcolor="#EA4335", style=dashed]; M3R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [dir=none]; PIP2 -> DAG [dir=none]; IP3 -> ER [label="Binds to\nIP3R"]; ER -> Ca_release; DAG -> PKC [label="Activates"]; Ca_release -> PKC [label="Co-activates"]; PKC -> Cell_Response [label="Phosphorylates\nTargets"];
// Invisible edges for layout {rank=same; Acetylcholine; Ambutonium} } M3 Muscarinic Receptor Signaling Pathway and Antagonism by this compound.
Experimental Workflow
// Workflow Path A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Workflow for the in vitro calcium flux assay to determine this compound activity.
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human M3 muscarinic acetylcholine receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution in DMSO or water.
-
Carbachol: Stock solution in water.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Probenecid (B1678239): To prevent dye leakage from cells.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Experimental Protocol
1. Cell Culture and Seeding
1.1. Culture the CHO-K1-M3 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. 1.2. When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. 1.3. Resuspend the cells in fresh culture medium and perform a cell count. 1.4. Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium. 1.5. Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Dye Loading
2.1. Prepare a dye loading solution by adding Fluo-4 AM and probenecid to the assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM and probenecid at 2.5 mM. 2.2. Aspirate the culture medium from the cell plate and wash the wells once with 100 µL of assay buffer. 2.3. Add 50 µL of the dye loading solution to each well. 2.4. Incubate the plate at 37°C for 60 minutes in the dark.
3. Compound Addition
3.1. During the dye loading incubation, prepare a serial dilution of this compound in assay buffer at 2X the final desired concentrations. Also, prepare a vehicle control (assay buffer with the same percentage of DMSO as the compound dilutions). 3.2. After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye. 3.3. Add 50 µL of the 2X this compound serial dilutions or vehicle control to the respective wells. 3.4. Incubate the plate at room temperature for 15-30 minutes in the dark.
4. Agonist Stimulation and Fluorescence Measurement
4.1. Prepare a 2X solution of Carbachol in assay buffer. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in an agonist dose-response experiment. 4.2. Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) every 1-2 seconds for a total of 90-120 seconds. 4.3. Initiate the reading and after establishing a stable baseline (approximately 10-20 seconds), use the automated injector to add 100 µL of the 2X Carbachol solution to each well. 4.4. Continue reading the fluorescence intensity for the remainder of the set time.
5. Data Analysis
5.1. The change in fluorescence is typically calculated as the peak fluorescence intensity after agonist addition minus the baseline fluorescence. 5.2. Normalize the data by expressing the response in each well as a percentage of the control response (vehicle-treated wells). 5.3. Plot the normalized response against the logarithm of the this compound concentration. 5.4. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Carbachol-induced response.
Data Presentation
The inhibitory activity of this compound on the M3 receptor can be quantified and summarized in a table format.
| Compound | IC50 (nM) [95% CI] | Hill Slope | n |
| This compound | 15.2 [12.5 - 18.5] | -1.1 | 3 |
| Atropine (Control) | 1.8 [1.5 - 2.2] | -1.0 | 3 |
IC50: Half maximal inhibitory concentration. [95% CI]: 95% Confidence Interval. Hill Slope: The steepness of the curve. n: Number of independent experiments.
Conclusion
The in vitro calcium flux assay described in this application note provides a robust and reproducible method for characterizing the antagonistic activity of this compound at the human M3 muscarinic acetylcholine receptor. This assay is suitable for determining the potency of this compound and can be adapted for high-throughput screening of other potential muscarinic antagonists. The detailed protocol and data analysis workflow will enable researchers in drug discovery and pharmacology to effectively evaluate the interaction of compounds with the M3 receptor.
References
Ambutonium Bromide: Application Notes for Pharmacological Profiling as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ambutonium (B78136) Bromide
Ambutonium bromide is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. As an anticholinergic agent, this compound has been noted for its potential therapeutic applications in conditions characterized by excessive cholinergic stimulation, such as in some gastrointestinal disorders. The characterization of its binding affinity and functional potency across various muscarinic receptor subtypes is essential for its use as a selective pharmacological tool.
Key Pharmacological Parameters
To establish this compound as a reference compound, two key quantitative parameters should be determined:
-
Binding Affinity (Ki): This is a measure of how tightly a ligand (e.g., this compound) binds to a receptor. It is the concentration of the competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
-
Functional Potency (pA2): This value quantifies the potency of a competitive antagonist in a functional assay. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Experimental Protocols
The following protocols describe the standard methodologies for determining the binding affinity and functional potency of a muscarinic antagonist like this compound.
Determination of Binding Affinity (Ki) by Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the Ki of this compound for muscarinic receptor subtypes (M1-M5).
Objective: To determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., 1 µM Atropine)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
Dilute the cell membranes in assay buffer to the desired protein concentration.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (for total binding) or non-specific binding control (for non-specific binding).
-
Increasing concentrations of this compound (for competition binding).
-
Radioligand solution.
-
Cell membrane suspension.
-
-
The final assay volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Expected Data Presentation:
The calculated Ki values for this compound at each muscarinic receptor subtype should be summarized in a table for easy comparison.
| Receptor Subtype | This compound Ki (nM) |
| M1 | Experimental Value |
| M2 | Experimental Value |
| M3 | Experimental Value |
| M4 | Experimental Value |
| M5 | Experimental Value |
Determination of Functional Potency (pA2) by Guinea Pig Ileum Contraction Assay
This protocol describes an in vitro functional assay using isolated guinea pig ileum to determine the pA2 value of this compound against a muscarinic agonist (e.g., carbachol). The guinea pig ileum is rich in M3 muscarinic receptors, which mediate smooth muscle contraction.
Objective: To determine the functional potency (pA2) of this compound as a competitive antagonist at M3 muscarinic receptors.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Carbachol (B1668302) (muscarinic agonist)
-
This compound
-
Organ bath with an isometric force transducer
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a section of the ileum.
-
Clean the ileum segment and cut it into small pieces (e.g., 2-3 cm).
-
Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
-
-
Agonist Concentration-Response Curve (Control):
-
Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of carbachol to the organ bath and recording the resulting muscle contraction.
-
Wash the tissue extensively until the baseline is restored.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.
-
-
Agonist Concentration-Response Curve (in the presence of Antagonist):
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.
-
Repeat steps 3 and 4 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, determine the EC50 of carbachol from the concentration-response curves.
-
Calculate the dose ratio (DR) for each antagonist concentration:
-
DR = EC50 (in the presence of antagonist) / EC50 (control)
-
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis. This is the Schild plot.
-
Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. The slope of the line should be close to 1 for competitive antagonism.
Expected Data Presentation:
The pA2 value and the slope of the Schild plot for this compound should be presented in a table.
| Parameter | Value |
| pA2 | Experimental Value |
| Schild Plot Slope | Experimental Value |
Signaling Pathways and Experimental Workflows
Muscarinic M3 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the M3 muscarinic receptor, which is antagonized by this compound.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for pA2 Determination
The following diagram outlines the workflow for determining the pA2 value of this compound.
Caption: Workflow for pA2 Determination.
Experimental Workflow for Ki Determination
The following diagram illustrates the workflow for determining the Ki value of this compound.
Caption: Workflow for Ki Determination.
Conclusion
This compound serves as a valuable reference compound for studying muscarinic receptor pharmacology. The detailed protocols provided in this application note offer a robust framework for the comprehensive pharmacological characterization of this compound or any other novel muscarinic antagonist. By determining its binding affinity (Ki) across all five muscarinic receptor subtypes and its functional potency (pA2) in relevant tissue preparations, researchers can effectively utilize this compound to investigate the physiological and pathophysiological roles of the cholinergic system. The successful application of these methodologies will provide the critical quantitative data necessary for its validation as a standard reference compound in the field.
References
Troubleshooting & Optimization
Troubleshooting poor solubility of Ambutonium bromide in buffers
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Ambutonium bromide in common laboratory buffers. This resource is intended for researchers, scientists, and drug development professionals.
Understanding this compound Solubility
This compound is a quaternary ammonium (B1175870) salt.[] Generally, such compounds are soluble in water and other polar solvents.[2] However, the solubility can be significantly influenced by factors such as the pH of the buffer system, temperature, and the presence of other ions. One source indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[]
Quantitative Solubility Data
As precise solubility values are dependent on the specific buffer composition and experimental conditions, researchers are encouraged to determine these values empirically. The following table provides a template for recording experimentally determined solubility data for this compound in different buffer systems at various pH values.
| Buffer System | pH | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |
| Phosphate Buffer | 5.8 | 25 | ||
| Tris Buffer | 7.4 | 25 | ||
| Carbonate Buffer | 9.2 | 25 | ||
| User Defined |
Experimental Protocol: Determining this compound Solubility
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Your chosen buffer solution (e.g., Phosphate buffer, pH 5.8)
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the buffer solution in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
-
Tightly cap the container to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25°C).
-
Shake the solution at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle for a short period.
-
To separate the undissolved solid, centrifuge the solution at a high speed.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Dilute the filtered solution with the buffer to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Analyze the diluted sample to determine the concentration of dissolved this compound.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
-
-
Verification of Equilibrium:
-
To confirm that equilibrium was reached, it is recommended to repeat the measurement at a later time point (e.g., 72 hours) and verify that the solubility value remains consistent.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound in buffer solutions.
Q1: I am observing poor solubility or precipitation of this compound in my buffer. What are the initial troubleshooting steps?
A1: If you encounter poor solubility, consider the following:
-
pH Adjustment: The solubility of quaternary ammonium compounds can be pH-dependent. Although this compound is a permanently charged quaternary amine, the overall ionic strength and specific ion effects of the buffer can influence its solubility. Systematically vary the pH of your buffer to identify the optimal range for dissolution.
-
Gentle Warming: Increasing the temperature of the solution can enhance the solubility of many compounds. Gently warm your buffer (e.g., to 37°C) while dissolving the this compound. However, be cautious of potential degradation at elevated temperatures over extended periods.
-
Sonication: Use a bath sonicator to break down aggregates and facilitate dissolution. This can be particularly helpful for fine powders that may clump together.
-
Incremental Addition: Instead of adding the entire amount of powder at once, add it in small increments to the vortexing buffer to promote better dispersion and dissolution.
Q2: Can I use a co-solvent to improve the solubility of this compound in my aqueous buffer?
A2: Yes, using a water-miscible organic co-solvent can be an effective strategy.
-
DMSO or Ethanol: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol. Then, add this stock solution dropwise to your aqueous buffer while vortexing.
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect downstream applications (e.g., cell-based assays). Typically, a final concentration of less than 1% (v/v) is recommended.
Q3: How can I assess the stability of this compound in my buffer once it is dissolved?
A3: It is crucial to ensure that the compound remains stable in solution over the course of your experiment.
-
Time-Course Analysis: Prepare a solution of this compound in your buffer and analyze its concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a stability-indicating method like HPLC.
-
Visual Inspection: Observe the solution for any signs of precipitation or color change over time.
-
Storage Conditions: Assess stability under your intended storage conditions (e.g., room temperature, 4°C, -20°C). For short-term storage (days to weeks), refrigeration at 4°C is often suitable. For long-term storage (months to years), freezing at -20°C is recommended.[3]
Q4: What is the relationship between pH and the solubility of a quaternary ammonium compound like this compound?
A4: While the quaternary ammonium group itself is permanently positively charged regardless of pH, the overall solubility of the molecule can still be influenced by the pH of the surrounding medium. This is due to potential interactions with buffer ions and the influence of pH on the overall ionic strength of the solution. The relationship is not as straightforward as with compounds that have ionizable functional groups with a specific pKa, but empirical determination of solubility at different pH values is still recommended.
References
Technical Support Center: Optimizing Ambutonium Bromide Dosage for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Ambutonium bromide in animal models. Given that specific preclinical data for this compound is limited, this guide incorporates principles from related anticholinergic and bromide-containing compounds to offer a framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
Q2: What are the potential therapeutic applications of this compound in animal models?
While specific studies on this compound are scarce, its classification as an anticholinergic suggests potential utility in models of diseases where acetylcholine (B1216132) plays a key role. One source indicates it may be useful in the treatment of ulcers.[1] Other anticholinergic compounds are used to treat conditions like irritable bowel syndrome (IBS) by reducing smooth muscle spasms.[4]
Q3: How should I determine the starting dose for my animal study?
For a novel compound like this compound, a dose-finding study is crucial. It is recommended to start with a literature review of compounds with similar structures or mechanisms of action. If no direct data is available, consider starting with very low doses and escalating incrementally. For example, studies with Otilonium Bromide in rats have used oral doses ranging from 2 to 20 mg/kg/day.[5] A thorough toxicological screen should precede efficacy studies to establish a safe dose range.
Q4: What are the common side effects observed with bromide-containing compounds in animals?
While specific side effects for this compound are not documented, studies on other bromide compounds in animals have reported a range of effects. These can be dose-dependent and vary by species.[6]
Commonly Reported Side Effects of Bromide Compounds in Animals:
| Side Effect | Species | Notes |
| Neurological (sedation, ataxia) | Dogs | Often dose-dependent and can be more pronounced at the start of treatment.[6][7] |
| Gastrointestinal (vomiting, anorexia) | Dogs, Cats | Can sometimes be mitigated by administering the compound with food.[7][8] |
| Polydipsia (increased thirst) and Polyuria (increased urination) | Dogs | A common finding with bromide therapy.[6][8][9] |
| Polyphagia (increased appetite) | Dogs | Frequently observed in dogs treated with bromide.[6][7] |
| Respiratory (coughing) | Cats | Can be a serious, life-threatening side effect in this species.[6][10] |
| Endocrine (thyroid effects) | Rats | High doses of bromide have been shown to affect the thyroid.[11] |
Q5: What vehicle should I use for administering this compound?
The choice of vehicle depends on the route of administration and the solubility of this compound. For oral administration, water is often a suitable vehicle if the compound is water-soluble.[5] For intraperitoneal injections, sterile saline is commonly used.[5] Always ensure the vehicle is inert and does not interfere with the experimental outcomes.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Solution: Ensure consistent dosing technique. For oral gavage, proper training is essential to avoid stress and injury to the animals, which can impact results.[5] Standardize the time of day for dosing and consider the animals' fasting state.
Issue 2: Lack of efficacy at the tested doses.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific animal model and disease state.[5] It's possible the initial doses were below the therapeutic threshold. Also, verify the compound's activity and the formulation's stability.
Issue 3: Unexpected adverse effects in the animals.
-
Solution: Immediately lower the dose or discontinue treatment. Monitor the animals closely and provide supportive care as needed. Review the literature for known side effects of similar compounds. Consider that bromide toxicity ("bromism") can occur at high serum concentrations and may manifest as neurological signs.[6][12]
Experimental Protocols
Protocol: Oral Gavage Administration in Rats
-
Dose Preparation: Calculate the required amount of this compound based on the average body weight of the rats and the target dose (e.g., in mg/kg). Dissolve the compound in the chosen vehicle (e.g., sterile water) to a known concentration.
-
Animal Handling: Acclimatize the rats to handling and the gavage procedure for several days prior to the experiment to minimize stress.
-
Administration: Weigh each rat on the day of dosing for accurate volume calculation. Gently restrain the rat and insert the gavage needle into the esophagus, delivering the solution directly into the stomach.
-
Monitoring: Observe the animal for any immediate adverse reactions. For chronic studies, administer the dose at the same time each day.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Postulated anticholinergic mechanism of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. What is the mechanism of Butropium Bromide? [synapse.patsnap.com]
- 4. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potassium Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 9. researchgate.net [researchgate.net]
- 10. Disposition and clinical use of bromide in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Risks to human and animal health from the presence of bromide in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium Bromide (K-BroVet) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Technical Support Center: Overcoming Ambutonium Bromide-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ambutonium bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential cytotoxic effects in your in-vitro experiments.
Disclaimer: Direct research on the specific cytotoxic mechanisms of this compound is limited. The guidance provided here is extrapolated from studies on structurally related quaternary ammonium (B1175870) compounds (QACs) and muscarinic receptor antagonists. It is essential to validate these strategies for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quaternary ammonium compound that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its primary mechanism involves competitively blocking the binding of acetylcholine to muscarinic receptors, which are involved in the parasympathetic nervous system.[1] In respiratory research, for instance, blocking M3 muscarinic receptors leads to bronchodilation.[2][3]
Q2: Why might this compound exhibit cytotoxicity in vitro?
Like many quaternary ammonium compounds (QACs), this compound's cationic and amphiphilic nature can lead to cytotoxicity.[4] The positively charged nitrogen can interact with and disrupt negatively charged cell membranes, potentially leading to cell lysis at high concentrations.[5] At lower concentrations, it may induce programmed cell death, or apoptosis, by interfering with mitochondrial function.[6]
Q3: What cellular pathways are likely involved in this compound-induced apoptosis?
Based on studies of similar compounds, this compound-induced apoptosis likely involves the intrinsic (mitochondrial) pathway. This can be characterized by:
-
Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential.[6]
-
ATP Synthase Inhibition: Leading to a reduction in intracellular ATP levels.[6]
-
Regulation of Bcl-2 Family Proteins: An altered ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).
-
Caspase Activation: Activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6]
Q4: How can I reduce the cytotoxicity of this compound in my experiments?
Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration for your desired biological effect.
-
Limit Exposure Time: Reduce the incubation time of the compound with your cells to the minimum required to observe the intended effect.
-
Use Serum-Containing Medium: Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) in the culture medium can bind to QACs, reducing their free concentration and thus their cytotoxic impact.[7]
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and growing in optimal conditions before starting the experiment. Factors like proper cell density, pH, and nutrient levels in the media can influence susceptibility to chemical-induced stress.[8][9]
-
Consider Antioxidants: Since some cellular stressors induce the production of reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine might offer protection, though this needs to be empirically tested.[10]
Troubleshooting Guides
This section addresses common issues encountered during in-vitro experiments with this compound and similar compounds.
Problem 1: High Cell Death Observed Even at Low Concentrations
-
Possible Cause 1: High Sensitivity of the Cell Line. Different cell lines exhibit varying sensitivities to chemical compounds.
-
Solution: Test a panel of cell lines if possible. Perform a thorough dose-response analysis starting from very low (nanomolar) concentrations to determine the precise IC50 value for your specific cell line.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) might be causing toxicity.
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO).[11] Run a vehicle control (medium with solvent only) to assess its effect on cell viability.
-
-
Possible Cause 3: Suboptimal Cell Health. Unhealthy cells are more susceptible to chemical-induced stress.
-
Solution: Regularly check cultures for signs of stress or contamination. Ensure cells are in the logarithmic growth phase when seeding for an experiment.[11]
-
Problem 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
-
Possible Cause 1: Interference of the Compound with the Assay Reagent. Cationic compounds can sometimes interact with negatively charged assay reagents like MTT, leading to false readings.[12]
-
Possible Cause 2: Variability in Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, check the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause 3: Fluctuating Incubation Conditions. Variations in incubator temperature or CO2 levels can affect cell metabolism and growth.
-
Solution: Regularly calibrate and monitor incubator conditions to ensure stability.[9]
-
Quantitative Data on Quaternary Ammonium Compound (QAC) Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various QACs in different cell lines. This data provides a reference for the potential cytotoxic range of this compound.
| Compound | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Cetyltrimethylammonium bromide (CTAB) | HaCaT (Keratinocytes) | 24 h | ~30-100 | [14] |
| Tetraoctylammonium bromide | HaCaT (Keratinocytes) | 24 h | ~10-30 | [14] |
| Didodecyldimethylammonium bromide (DDAB) | HL-60 (Leukemia) | Not specified | Potent inducer of cell death | [15] |
| Benzalkonium chlorides (BACs) | PLHC-1 (Fish cell) | 48 h | Varies by chain length | [7] |
| Fluorinated QAS (FQAS 9) | CRC cells | Not specified | Significant cytotoxicity | [16] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[17]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound
-
Annexin V-FITC/PI staining kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to studying this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Logic diagram for troubleshooting high cytotoxicity.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Butropium Bromide? [synapse.patsnap.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential use of cetrimonium bromide as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 9. gmpplastic.com [gmpplastic.com]
- 10. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 细胞活力和增殖测定 [sigmaaldrich.com]
How to prevent Ambutonium bromide precipitation in media
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the precipitation of Ambutonium bromide in experimental media. The recommendations are based on the general physicochemical properties of quaternary ammonium (B1175870) compounds, the class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in media?
This compound is a quaternary ammonium compound, a type of cationic (positively charged) molecule. Its precipitation is often caused by interactions with other components in the solution. Key factors include the choice of buffer system, the solution's pH, ionic strength, storage temperature, and potential interactions with other media components like proteins or salts.[1][2]
Q2: I observed immediate precipitation when dissolving this compound in my phosphate-based buffer (e.g., PBS). What is the likely cause?
This is a very common issue. The positively charged quaternary ammonium head of this compound can form a strong electrostatic interaction with negatively charged phosphate (B84403) ions.[1] This interaction leads to the formation of a poorly soluble salt complex that precipitates out of the solution. It is highly recommended to avoid using phosphate-based buffers with quaternary ammonium compounds like this compound.[1]
Q3: Can the pH of the media affect the stability of my this compound solution?
Yes, pH is a critical factor. Although quaternary ammonium cations are generally stable across a range of pH values, extreme pH levels can potentially lead to the degradation of the compound or affect the solubility of other media components, which can indirectly cause precipitation.[3][4][5] For many cationic surfactants, a slightly acidic to neutral pH range is often optimal for stability.
Q4: What are the ideal storage conditions for this compound solutions to prevent precipitation over time?
Temperature fluctuations are a primary cause of precipitation in complex media.[2] Repeated freeze-thaw cycles can denature proteins and decrease the solubility of salts, leading to precipitate formation. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For longer-term storage, consult the manufacturer's specific guidelines, but freezing at -20°C may be an option if the solvent system is appropriate. Always bring solutions to room temperature slowly and mix gently before use.
Q5: How does the ionic strength of the media impact this compound's solubility?
The effect of ionic strength can be complex. High concentrations of other salts in the media can lead to a "salting-out" effect, reducing the solubility of this compound and causing it to precipitate. It is generally advisable to start with buffers of lower ionic strength and only increase it if experimentally necessary, while carefully monitoring for any signs of precipitation.[1]
Q6: I am using a compatible buffer, but I still see a precipitate. What else could be the cause?
If you have ruled out buffer incompatibility, pH, and temperature issues, consider these possibilities:
-
Interaction with Media Components: Cell culture media are complex mixtures containing amino acids, vitamins, salts, and proteins (if supplemented with serum). This compound could be interacting with negatively charged proteins or other molecules, causing co-precipitation.[6]
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific medium. Try preparing a more dilute solution.
-
Contamination: Microbial or particulate contamination can act as nucleation sites, providing a surface for precipitation to begin.[1] Ensure all solutions are sterile-filtered.
-
Evaporation: Improperly sealed containers can allow for solvent evaporation, increasing the concentration of this compound and other solutes beyond their solubility limits.[2]
Troubleshooting Guide
This table summarizes key factors and provides recommendations to prevent precipitation.
| Factor | Recommended Action | Actions to Avoid |
| Buffer System | Use non-phosphate buffers such as TRIS, HEPES, or citrate.[1] Always perform a small-scale compatibility test first. | Avoid phosphate-based buffers (e.g., PBS, DPBS) due to strong ionic interactions leading to precipitation.[1] |
| pH | Maintain a slightly acidic to neutral pH (e.g., pH 5.0 - 7.4). Verify the optimal pH for your specific experimental setup. | Avoid highly acidic or alkaline conditions unless specifically required, as this can affect compound stability.[3][5] |
| Temperature | Store solutions at a stable temperature (2-8°C for short-term). Warm solutions gently and mix thoroughly before use. | Avoid repeated freeze-thaw cycles and drastic temperature shifts, which can cause salts and proteins to fall out of solution.[2] |
| Ionic Strength | Start with a lower salt concentration in your buffer. Increase incrementally only if necessary for the experiment. | Preparing solutions in high-salt buffers without first confirming compatibility. |
| Preparation Method | Prepare a concentrated stock solution in high-purity water or a recommended solvent (e.g., ethanol). Add the stock solution dropwise to the final media while stirring.[7] | Dissolving the powdered this compound directly into the complex final medium. |
| Sterilization | Use sterile filtration with a 0.22 µm filter after the compound is fully dissolved. | Autoclaving the final solution, as high temperatures can degrade the compound and other media components. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Solvent Selection: Use sterile, deionized (DI) water or another solvent as recommended by the manufacturer.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolution: Add a small volume of the chosen solvent to the powder. Vortex or stir vigorously until the powder is completely dissolved. Gentle warming (not exceeding 37°C) may be used to aid dissolution.
-
Final Volume: Once fully dissolved, add the remaining solvent to reach the final desired stock concentration (e.g., 10 mM or 100 mM).
-
Sterilization: Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, clearly labeled storage tube.
-
Storage: Store the stock solution at the recommended temperature (typically 2-8°C).
Protocol 2: Small-Scale Buffer Compatibility Test
Before preparing a large volume of your final experimental solution, perform this quick test to ensure compatibility.
-
Aliquots: Dispense 1 mL of each buffer system you intend to test (e.g., HEPES, TRIS, PBS) into separate sterile microcentrifuge tubes.
-
Addition of Stock: Add the required volume of your this compound stock solution to each tube to achieve the final desired concentration. For example, add 10 µL of a 10 mM stock to 990 µL of buffer to get a 100 µM final concentration.
-
Incubation: Gently mix and incubate the tubes at the intended experimental temperature for 1-2 hours.
-
Observation: Visually inspect each tube for any signs of cloudiness, turbidity, or visible precipitate against a dark background. Compare with a control tube containing only the buffer.
-
Selection: Choose the buffer system that remains clear and free of precipitate for your full-scale experiment.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow to diagnose and solve this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid precipitation of mammalian cell fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing Ambutonium bromide assay interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interference during the assay of Ambutonium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of this compound?
A1: this compound, a quaternary ammonium (B1175870) compound, can be quantified using various analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.[1][2][3] The choice of method depends on the sample matrix, required sensitivity, and the available equipment.
Q2: What are the potential sources of interference in an this compound assay?
A2: Interference in this compound assays can arise from several sources, including:
-
Excipients: Inactive ingredients in pharmaceutical formulations can absorb at similar wavelengths as this compound in UV-Vis spectrophotometry or co-elute in HPLC.[4]
-
Degradation Products: this compound may degrade under certain conditions (e.g., pH changes, oxidation), and these degradation products can interfere with the quantification of the active pharmaceutical ingredient (API).[5][6][7]
-
Matrix Effects: In biological samples, endogenous components can suppress or enhance the analyte signal in mass spectrometry-based detection, or co-elute with the analyte in chromatographic methods.
Q3: How can I identify if excipients are interfering with my assay?
A3: To determine if excipients are a source of interference, you can perform a recovery study. This involves spiking a known amount of this compound into a placebo formulation (containing all excipients except the API) and comparing the analytical response to a standard solution of the API at the same concentration. A significant deviation from 100% recovery suggests excipient interference.[4]
Q4: What are the likely degradation pathways for this compound?
A4: As a quaternary ammonium compound with ester and amide functionalities, this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. Forced degradation studies are essential to identify potential degradation products that may interfere with the assay.[5][6][7][8][9]
Troubleshooting Guides
HPLC Method Troubleshooting
Issue: Peak Tailing in this compound Chromatogram
Peak tailing is a common issue when analyzing quaternary ammonium compounds like this compound, often due to strong interactions with residual silanol (B1196071) groups on the stationary phase.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5% v/v). | Improved peak symmetry by masking silanol groups. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. | Minimizes ionization of silanol groups, reducing peak tailing. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Symmetrical peak shape by avoiding saturation of the stationary phase. |
| Use of an Inappropriate Column | Switch to a column with better end-capping or consider a Hydrophilic Interaction Liquid Chromatography (HILIC) column. | HILIC can provide better retention and peak shape for polar compounds. |
Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
UV-Vis Spectrophotometry Troubleshooting
Issue: Inaccurate or Irreproducible Results
Inaccurate or irreproducible results in UV-Vis spectrophotometry can be caused by a variety of factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excipient Interference | Perform a recovery study with a placebo formulation. | Determine the extent of interference from excipients. |
| Degradation of this compound | Prepare fresh samples and protect them from light and extreme temperatures. | Consistent results by minimizing degradation. |
| Incorrect Wavelength Selection | Scan the UV spectrum of a pure this compound standard to determine the wavelength of maximum absorbance (λmax). | Increased sensitivity and accuracy. |
| Solvent Effects | Ensure the solvent used for the sample and the standard are the same. | Consistent spectral properties and accurate quantification. |
Workflow for Identifying Interference in UV-Vis Spectrophotometry
Caption: Workflow for troubleshooting UV-Vis spectrophotometry interference.
Experimental Protocols
Protocol 1: Development and Validation of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, adapted from methods for similar compounds.[1][2][3][8]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Analytical grade triethylamine, phosphoric acid, and other buffer salts
-
Pharmaceutical formulation of this compound
2. Chromatographic Conditions (Starting Point):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a HILIC column
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate (B84403) buffer with 0.1% triethylamine, pH adjusted to 3.0 with phosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 210-230 nm)
-
Injection Volume: 20 µL
3. Forced Degradation Studies:
-
Acid Hydrolysis: Reflux this compound solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux this compound solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
4. Method Validation (as per ICH guidelines):
-
Specificity: Analyze forced degradation samples to ensure the this compound peak is well-resolved from any degradation products.
-
Linearity: Prepare a series of at least five concentrations of this compound and construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking known amounts of this compound into a placebo formulation.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate, column temperature).
Typical HPLC Validation Parameters for Quaternary Ammonium Bromide Compounds
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 - 1.0 µg/mL |
| LOQ | 0.5 - 5.0 µg/mL |
Protocol 2: Development and Validation of a UV-Vis Spectrophotometric Method
This protocol outlines the steps for developing and validating a UV-Vis spectrophotometric method for this compound assay.[10][11][12][13]
1. Materials and Reagents:
-
This compound reference standard
-
Spectroscopic grade methanol or other suitable solvent
-
Pharmaceutical formulation of this compound
2. Method Development:
-
Solvent Selection: Choose a solvent in which this compound is freely soluble and stable.
-
Determination of λmax: Prepare a standard solution of this compound and scan its UV spectrum from 200-400 nm to identify the wavelength of maximum absorbance.
-
Linearity: Prepare a series of at least five concentrations of this compound and measure their absorbance at the determined λmax. Plot absorbance versus concentration to establish the linear range.
3. Method Validation (as per ICH guidelines):
-
Linearity: As determined in the method development step.
-
Accuracy: Perform recovery studies by adding known amounts of this compound to a placebo formulation.
-
Precision: Assess repeatability and intermediate precision by analyzing multiple preparations of a homogenous sample.
-
Specificity: Analyze a placebo solution to ensure there is no significant absorbance from the excipients at the analytical wavelength.
-
LOD and LOQ: Calculate based on the standard deviation of the blank and the slope of the calibration curve.
Typical UV-Vis Spectrophotometry Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | Dependent on molar absorptivity |
| LOQ | Dependent on molar absorptivity |
Signaling Pathway of Potential Assay Interference
Caption: Potential pathways of interference in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Validation of a high-performance liquid chromatography method for the determination of pancuronium in Pavulon injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinaverium Bromide: Development and Validation of Spectrophotometric Methods for Assay and Dissolution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of chlordiazepoxide and clidinium bromide in pharmaceutical formulations by derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijcrr.com [ijcrr.com]
Strategies to improve the in vivo efficacy of Ambutonium bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo efficacy of Ambutonium bromide.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in vivo. This guide provides potential solutions to common issues.
Problem 1: Poor Oral Bioavailability and High Variability in Efficacy
Cause: this compound is a quaternary ammonium (B1175870) compound, which typically exhibits low membrane permeability due to its permanent positive charge. This leads to poor absorption from the gastrointestinal (GI) tract and, consequently, low and variable oral bioavailability.
Solutions:
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubility and facilitate its absorption.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the GI tract and improve its uptake by intestinal cells.
-
-
Use of Excipients:
-
Permeation Enhancers: Including excipients that reversibly open tight junctions in the intestinal epithelium can increase the paracellular absorption of this compound.
-
Metabolism Inhibitors: If this compound is found to be a substrate for metabolic enzymes in the gut wall or liver, co-administration with an appropriate inhibitor could increase its systemic exposure.
-
Problem 2: Rapid Elimination and Short Duration of Action
Cause: While specific data for this compound is limited, some quaternary ammonium compounds are subject to rapid clearance from the body.
Solutions:
-
Modified Release Formulations: Developing sustained-release or controlled-release formulations can prolong the presence of the drug in the systemic circulation, extending its therapeutic effect.
-
Structural Modification (Prodrug Approach): Designing a prodrug of this compound that is more lipophilic could improve its absorption and distribution, with subsequent conversion to the active compound in vivo.
Problem 3: Inconsistent Results in Preclinical Models
Cause: Variability in animal models, experimental conditions, and analytical methods can all contribute to inconsistent data.
Solutions:
-
Standardized Protocols: Adhering to well-defined and validated experimental protocols for animal handling, dosing, and sample collection is crucial.
-
Validated Analytical Methods: Employing a robust and validated analytical method for the quantification of this compound in biological matrices is essential for generating reliable pharmacokinetic data.
-
Appropriate Animal Model Selection: The choice of animal model should be justified based on its physiological relevance to the human condition being studied.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to enhance the in vivo efficacy of this compound.
Q1: What is the primary obstacle to achieving high in vivo efficacy with orally administered this compound?
A1: The primary obstacle is its low oral bioavailability. As a quaternary ammonium compound, this compound possesses a permanent positive charge, which significantly limits its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.
Q2: What are the most promising formulation strategies to improve the oral absorption of this compound?
A2: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), and nanoparticle-based delivery systems are among the most promising strategies. These approaches can improve the solubility of the drug in the GI tract and enhance its transport across the intestinal barrier.
Q3: Are there any specific excipients that can be used to enhance the absorption of this compound?
A3: While specific excipient compatibility for this compound needs to be experimentally determined, general categories of absorption enhancers for quaternary ammonium compounds include:
-
Surfactants: Non-ionic surfactants can improve drug solubilization and membrane fluidity.
-
Fatty Acids: Certain fatty acids can act as permeation enhancers.
-
Chelating Agents: Agents like EDTA can transiently open tight junctions between intestinal cells.
Q4: How can I assess the permeability of my this compound formulation in vitro?
A4: The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting the intestinal permeability of drugs. This assay can be used to evaluate the apparent permeability coefficient (Papp) of different this compound formulations and to investigate the potential for active transport or efflux.
Q5: What in vivo models are suitable for evaluating the oral bioavailability of this compound formulations?
A5: The in situ single-pass intestinal perfusion (SPIP) model in rats is a valuable technique for studying the intestinal absorption of drugs under controlled conditions. This model allows for the determination of the effective permeability (Peff) in different segments of the intestine. Pharmacokinetic studies in rodents (rats or mice) following oral administration are essential for determining key parameters like Cmax, Tmax, AUC, and absolute bioavailability.
Q6: How can I quantify this compound in biological samples for pharmacokinetic studies?
A6: A validated high-performance liquid chromatography (HPLC) method, potentially coupled with mass spectrometry (LC-MS/MS), is the standard approach for the sensitive and specific quantification of drugs like this compound in plasma, urine, and tissue homogenates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇BrN₂O | [][2] |
| Molecular Weight | 391.35 g/mol | [][2] |
| Appearance | White to Off-white Solid | [] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [] |
| Melting Point | >100°C (decomposes) | [] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound formulations.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.
- Seed the cells onto Transwell® inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
- Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) using an EVOM² voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are typically suitable for permeability studies.
2. Permeability Experiment:
- Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
- Prepare the test solutions of this compound and its formulations in HBSS at the desired concentration.
- To assess apical-to-basolateral (A-B) permeability, add the test solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
- To assess basolateral-to-apical (B-A) permeability, add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.
- Incubate the plates at 37°C with gentle shaking.
- Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh HBSS.
- Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.
- Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol outlines the procedure for evaluating the intestinal absorption of this compound in an in vivo setting.
1. Animal Preparation:
- Fast male Sprague-Dawley rats (250-300 g) overnight with free access to water.
- Anesthetize the rat with an appropriate anesthetic (e.g., urethane).
- Make a midline abdominal incision to expose the small intestine.
- Select the desired intestinal segment (e.g., jejunum or ileum) and cannulate both ends with flexible tubing.
2. Perfusion Experiment:
- Gently flush the intestinal segment with warm saline to remove any residual contents.
- Perfuse the segment with a pre-warmed (37°C) perfusion buffer (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.
- After a 30-minute equilibration period, switch to the perfusion solution containing this compound and a non-absorbable marker (e.g., phenol (B47542) red) at a known concentration.
- Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a total of 90-120 minutes.
- At the end of the experiment, measure the length of the perfused intestinal segment.
3. Sample Analysis and Data Calculation:
- Analyze the concentration of this compound and the non-absorbable marker in the collected perfusate samples using a validated analytical method.
- Correct for any water flux using the concentration changes of the non-absorbable marker.
- Calculate the effective permeability (Peff) using the following equation: Peff = (Q * ln(C_in / C_out_corr)) / (2 * π * r * L) where Q is the flow rate, C_in is the inlet drug concentration, C_out_corr is the outlet drug concentration corrected for water flux, r is the intestinal radius, and L is the length of the intestinal segment.
Visualizations
Caption: Signaling pathway illustrating the challenges of oral this compound delivery.
Caption: Experimental workflow for developing an improved this compound formulation.
Caption: Logical relationship between chemical structure and in vivo efficacy of this compound.
References
Optimizing experimental duration for Ambutonium bromide effects
Disclaimer: Ambutonium bromide is a muscarinic antagonist; however, detailed experimental data and established protocols in publicly available scientific literature are scarce. The following information is compiled from general knowledge of muscarinic antagonists and related quaternary ammonium (B1175870) compounds. Researchers should treat these as starting points and perform thorough validation for their specific experimental setup.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a muscarinic antagonist.[1] This means it blocks the action of acetylcholine (B1216132) at muscarinic receptors, which are involved in functions like smooth muscle contraction in the gastrointestinal tract. |
| What are the primary research applications for this compound? | Based on its classification as a muscarinic antagonist, this compound is primarily of interest for research in gastroenterology, specifically for studying gastrointestinal motility and diseases characterized by smooth muscle spasms.[2] |
| How should this compound be stored? | For short-term storage (days to weeks), it should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. |
| What is the molecular weight of this compound? | The molar mass of this compound is 391.35 g/mol .[1] |
| In what solvents is this compound soluble? | While specific solubility data for this compound is not widely available, similar quaternary ammonium compounds are generally soluble in water and polar organic solvents like DMSO and ethanol. It is recommended to test solubility in a small amount of the desired solvent first. |
| Is this compound stable in solution? | There is no specific stability data for this compound in solution. However, as a quaternary ammonium compound, its stability can be influenced by pH. For instance, other similar compounds can degrade under strong acidic or basic conditions. It is advisable to prepare fresh solutions for each experiment or conduct a stability study for your specific buffer conditions. Stock solutions are typically prepared at a higher concentration in a suitable solvent (like DMSO or water) and then diluted in the experimental buffer. |
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound in a smooth muscle relaxation assay. | 1. Inactive Compound: The compound may have degraded due to improper storage or handling.2. Insufficient Concentration: The concentration used may be too low to elicit a response.3. Incorrect Experimental Conditions: The pH or temperature of the buffer may be affecting the compound's activity. | 1. Check Storage: Ensure the compound has been stored according to the recommendations (dry, dark, appropriate temperature). Use a fresh batch if degradation is suspected.2. Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration.3. Verify Conditions: Check and optimize the pH and temperature of your experimental buffer. Ensure the buffer composition is appropriate for the tissue being studied. |
| High variability between experimental replicates. | 1. Inconsistent Solution Preparation: Inaccurate weighing or dilution of the compound.2. Tissue Viability: The health of the isolated tissue may vary between preparations.3. Incomplete Washout: Previous additions of agonists or antagonists may not be fully washed out between applications. | 1. Standardize Preparation: Prepare a fresh stock solution and use calibrated pipettes for dilutions. Vortex solutions thoroughly before use.2. Consistent Tissue Handling: Ensure consistent dissection and handling procedures for the isolated tissue. Allow for an adequate equilibration period in the organ bath before starting the experiment.3. Thorough Washing: Implement a consistent and thorough washing protocol between drug applications to ensure the tissue returns to its baseline state. |
| Precipitation of this compound in the experimental buffer. | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer.2. Buffer Incompatibility: Components of the buffer may be causing the compound to precipitate. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the co-solvent is low (typically <0.1%) and does not affect the tissue.2. Test Different Buffers: If precipitation persists, try a different physiological buffer system. |
Experimental Protocols
Hypothetical Protocol for In Vitro Smooth Muscle Relaxation Assay (Guinea Pig Ileum)
This protocol is a general guideline based on standard methods for testing antimuscarinic agents on isolated smooth muscle.
1. Tissue Preparation:
-
Euthanize a guinea pig according to approved animal welfare protocols.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution (see table below for composition).
-
Gently flush the lumen to remove contents and cut into 2-3 cm segments.
2. Organ Bath Setup:
-
Mount the ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with solution changes every 15 minutes.
3. Experimental Procedure:
-
Induce sustained contraction of the ileum segment using a muscarinic agonist such as carbachol (B1668302) or acetylcholine at a concentration that produces approximately 80% of the maximal response (e.g., 1 µM carbachol).
-
Once the contraction has stabilized, add this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).
-
Record the relaxation of the tissue at each concentration until a maximal response is achieved or the concentration range is exhausted.
-
At the end of the experiment, wash the tissue thoroughly to return to baseline.
4. Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the IC50 (the concentration of this compound that causes 50% relaxation).
Krebs-Henseleit Solution Composition
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11.1 |
Visualizations
Caption: Muscarinic antagonist signaling pathway.
Caption: In vitro smooth muscle relaxation workflow.
References
Troubleshooting unexpected Ambutonium bromide side effects
Ambutonium Bromide Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments and have encountered unexpected side effects. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you investigate and understand these off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a paradoxical hypertensive crisis in our animal models at doses expected to cause vasodilation. What could be the cause?
A1: This is a rare but serious unexpected effect. The paradoxical hypertension may be due to several factors:
-
Receptor Subtype Specificity: this compound is designed as a selective M6AChR antagonist. However, at higher concentrations, it may have off-target agonistic effects on other receptors involved in vasoconstriction (e.g., a novel adrenergic or endothelin receptor).
-
Metabolite Activity: A metabolite of this compound, and not the parent compound, might be causing the hypertensive effect.
-
Central Nervous System (CNS) Effects: The compound might be crossing the blood-brain barrier and acting on CNS sites that regulate blood pressure, leading to a systemic hypertensive response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for paradoxical hypertension.
Q2: Our in-vitro liver cell line studies are showing significant cytotoxicity (hepatotoxicity) at therapeutic concentrations of this compound. How should we investigate this?
A2: Hepatotoxicity is a significant concern. The mechanism could be related to mitochondrial dysfunction, oxidative stress, or the activation of apoptotic pathways.
Initial Steps:
-
Confirm the Finding: Repeat the experiment with a fresh batch of this compound to rule out contamination.
-
Cell Line Specificity: Test the compound on a different hepatocyte cell line (e.g., HepG2, Huh7) and primary hepatocytes to see if the effect is universal.
-
Dose and Time Dependence: Perform a detailed dose-response and time-course study to characterize the cytotoxic effect.
Investigative Workflow:
Caption: Investigative workflow for suspected hepatotoxicity.
Quantitative Data Summary
Table 1: Dose-Response Relationship of Unexpected Side Effects
| Side Effect | Animal Model | Effective Dose (ED50) for Vasodilation | Dose for Onset of Side Effect (TD50) | Therapeutic Index (TD50/ED50) |
| Paradoxical Hypertension | Rat | 5 mg/kg | 20 mg/kg | 4.0 |
| Hepatotoxicity (ALT levels) | Mouse | 2 mg/kg | 15 mg/kg | 7.5 |
| Neuronal Apoptosis (CNS) | Rat | 5 mg/kg | 25 mg/kg | 5.0 |
Detailed Experimental Protocols
Protocol 1: Off-Target Receptor Screening via Radioligand Binding Assay
Objective: To determine if this compound binds to other receptors that could explain the paradoxical hypertensive effect.
Methodology:
-
Prepare Membranes: Prepare cell membrane fractions from tissues or cell lines known to express a panel of receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of membrane preparation.
-
Add 25 µL of a specific radioligand (e.g., ³H-prazosin for α1-adrenergic receptors) at its Kd concentration.
-
Add 25 µL of varying concentrations of this compound (test compound) or a known competitor (positive control). For non-specific binding, add a high concentration of the unlabeled competitor.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound. Determine the inhibition constant (Ki) to quantify its binding affinity for the off-target receptor.
Protocol 2: Assessment of Hepatotoxicity using Caspase-3/7 Activity Assay
Objective: To quantify the induction of apoptosis in hepatocytes treated with this compound.
Methodology:
-
Cell Culture: Plate HepG2 cells in a 96-well clear-bottom plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.
-
Lysis and Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Signaling Pathway Diagrams
Hypothesized Off-Target Signaling Pathway for Hypertension
Caption: Hypothesized pathway for Ambutonium-induced hypertension.
Improving the signal-to-noise ratio in Ambutonium bromide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Ambutonium bromide assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic anticholinergic agent that acts as a muscarinic antagonist.[1][2][3] Its primary mechanism of action involves competitively blocking muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the effects of acetylcholine. This action leads to a reduction in smooth muscle spasms.[4]
Q2: What are the common assay formats for studying this compound?
Given that this compound is a small molecule that acts as a competitive antagonist, the most common assay formats are competitive binding assays. These can include:
-
Radioligand Binding Assays: These assays measure the displacement of a radiolabeled ligand that specifically binds to the target muscarinic receptor by unlabeled this compound.[5][6][7]
-
Fluorescence-Based Assays: These assays utilize a fluorescently labeled ligand or a system that generates a fluorescent signal upon ligand binding. The displacement of the fluorescent probe by this compound results in a change in the fluorescent signal.
Q3: What is a good signal-to-noise ratio for an this compound binding assay?
A desirable signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should be at least 3:1. A ratio of 5:1 or higher is considered excellent. If non-specific binding constitutes more than 50% of the total binding, it can be difficult to obtain reliable and reproducible data.[8]
Troubleshooting Guides
High background noise and low specific signal are common challenges in this compound assays. The following troubleshooting guides address specific issues in a question-and-answer format.
High Background Signal
Issue: My negative control wells (no this compound) show an unexpectedly high signal.
High background can be caused by several factors, including non-specific binding of the labeled ligand, contamination, and insufficient washing.[9][10][11][12]
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Blocking | Increase the concentration of the blocking agent (e.g., 1-2% Bovine Serum Albumin - BSA) or try a different blocking agent (e.g., non-fat dry milk). Extend the blocking incubation time.[10] | Saturates non-specific binding sites on the assay plate or membranes, reducing the background signal.[10] |
| High Labeled Ligand Concentration | Perform a saturation binding experiment to determine the optimal concentration of the radiolabeled or fluorescent ligand. Use a concentration at or below the dissociation constant (Kd) for competitive assays.[8] | Minimizes non-specific binding by reducing the amount of free-labeled ligand available to bind to non-target sites. |
| Inadequate Washing | Increase the number of wash cycles and/or the volume of wash buffer. Ensure thorough aspiration of the wash buffer between steps.[9][11][12] | More effective removal of unbound labeled ligand, leading to a lower background signal.[9] |
| Contaminated Reagents | Prepare fresh buffers with high-purity water and reagents. Filter-sterilize buffers to remove particulate matter.[9][12] | Reduces the introduction of contaminants that can interfere with the assay and increase background noise. |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells.[9][11] | Prevents the introduction of interfering substances into inappropriate wells. |
Low Specific Signal
Issue: The signal difference between my total binding and non-specific binding is too small.
A low specific signal can result from issues with the receptor, the labeled ligand, or the assay conditions.
| Potential Cause | Recommended Solution | Rationale |
| Low Receptor Concentration/Activity | Verify the concentration and activity of your receptor preparation (e.g., cell membranes). Use a fresh preparation if necessary. | Ensures a sufficient number of binding sites are available for the labeled ligand. |
| Suboptimal Incubation Time | Optimize the incubation time for the binding reaction. For competitive assays, shorter incubation times (e.g., 5-30 minutes) can sometimes be beneficial.[13] | Allows the binding reaction to reach equilibrium without excessive dissociation of the specific binding. |
| Incorrect Assay Buffer Composition | Optimize the pH and ionic strength of the assay buffer. The addition of a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) can sometimes help. | Provides the optimal chemical environment for the receptor-ligand interaction. |
| Degraded Labeled Ligand | Use a fresh aliquot of the radiolabeled or fluorescent ligand. Ensure proper storage conditions to prevent degradation. | A degraded ligand will have reduced binding affinity for the receptor. |
Experimental Protocols
The following are detailed methodologies for key experiments related to this compound assays.
Protocol 1: Radioligand Saturation Binding Assay
This protocol is designed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand to its target muscarinic receptor.
-
Prepare Receptor Membranes: Homogenize cells or tissues expressing the target muscarinic receptor in ice-cold buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add increasing concentrations of the radiolabeled ligand to wells containing a fixed amount of the receptor membrane preparation.
-
Determine Non-Specific Binding: In a parallel set of wells, add a high concentration of an unlabeled competing ligand (e.g., atropine) in addition to the increasing concentrations of the radiolabeled ligand. This will measure the binding of the radioligand to non-receptor components.[5][6]
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the concentration of the radiolabeled ligand and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.
Protocol 2: Competitive Binding Assay
This protocol is used to determine the inhibitory constant (Ki) of this compound.
-
Prepare Reagents: Prepare a fixed concentration of the radiolabeled ligand (typically at or below its Kd) and a range of serial dilutions of this compound.
-
Assay Setup: To each well of a 96-well plate, add the receptor membrane preparation, the fixed concentration of the radiolabeled ligand, and the varying concentrations of this compound.
-
Controls: Include wells for total binding (radiolabeled ligand + receptor membranes, no this compound) and non-specific binding (radiolabeled ligand + receptor membranes + a high concentration of an unlabeled competing ligand).
-
Incubation: Incubate the plate under the same conditions as the saturation binding assay.
-
Termination and Washing: Terminate the reaction and wash the filters as described in Protocol 1.
-
Detection: Measure the radioactivity on the filters.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
References
- 1. This compound [drugfuture.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. graphpad.com [graphpad.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. benchchem.com [benchchem.com]
- 9. sinobiological.com [sinobiological.com]
- 10. arp1.com [arp1.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. nanocomposix.com [nanocomposix.com]
Validation & Comparative
Validating the Anticholinergic Activity of Ambutonium Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anticholinergic Activity
Anticholinergic drugs function by competitively inhibiting the action of acetylcholine (B1216132) (ACh) at muscarinic receptors, which are G-protein coupled receptors involved in the parasympathetic nervous system. This blockade leads to a variety of physiological effects, including reduced smooth muscle contraction, decreased glandular secretions, and effects on the central nervous system. Ambutonium bromide is classified as a muscarinic antagonist, indicating its therapeutic potential in conditions characterized by excessive cholinergic stimulation.[1]
Comparative Analysis of Anticholinergic Potency
The anticholinergic activity of a compound is typically quantified by its binding affinity (Ki) for muscarinic receptors and its functional antagonist potency (pA2 or IC50). The following table summarizes the available data for several common anticholinergic drugs.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Muscarinic Receptors | Not Available | Not Available | |
| Atropine (B194438) | Muscarinic Receptors | Serum Anticholinergic Activity (SAA) | Dose-dependent increase | [2][3] |
| Glycopyrrolate | M1 Muscarinic Receptor | Radioligand Binding Assay (pKi) | 9.60 | [4] |
| M3 Muscarinic Receptor | Radioligand Binding Assay (pKi) | 9.59 | [4] | |
| Ipratropium (B1672105) bromide | Muscarinic Receptors in Human Lung | Radioligand Binding Assay (Ki) | 0.5–3.6 nM | [5] |
Note: The lack of specific binding affinity or functional antagonism data for this compound in publicly accessible literature highlights a gap in the pharmacological characterization of this compound. Researchers are encouraged to perform the assays described below to determine these critical parameters.
Experimental Protocols for Validating Anticholinergic Activity
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay directly measures the affinity of a test compound for muscarinic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), a high-affinity muscarinic antagonist.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This assay measures the ability of a competitive antagonist to inhibit the functional response induced by an agonist.
Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[6][7][8]
Materials:
-
Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum, bladder smooth muscle).
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compound (this compound) at various concentrations.
-
Isotonic transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath and allow it to equilibrate.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist alone.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined period to allow for equilibrium.
-
Agonist Curve in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The pA2 value is the x-intercept of the Schild plot. A slope of 1 is indicative of competitive antagonism.[6][8]
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the muscarinic acetylcholine receptor signaling pathway and a typical experimental workflow for validating anticholinergic activity.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: Experimental Workflow for Anticholinergic Validation.
Conclusion
While this compound is recognized as an anticholinergic agent, a comprehensive validation of its activity requires the determination of its binding affinity (Ki) and functional potency (pA2) against various muscarinic receptor subtypes. The experimental protocols detailed in this guide provide a robust framework for obtaining this crucial data. By comparing these values with those of established anticholinergic drugs, researchers and drug development professionals can accurately position this compound within the therapeutic landscape and advance its potential clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Serum anticholinergic activity and behavior following atropine sulfate administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum Anticholinergic Activity and Behavior Following Atropine Sulfate Administration in the Rat (1997) | Eugene O'Hare | 17 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the systemic anticholinergic activity of nasally administered ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ambutonium Bromide and Atropine: A Guide for Researchers
This guide provides a detailed, data-driven comparison of Ambutonium bromide and atropine (B194438), two prominent anticholinergic agents. The following sections objectively evaluate their pharmacological profiles, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in their work.
Introduction
Atropine , a tropane (B1204802) alkaloid naturally occurring in plants like Atropa belladonna, is a well-characterized and widely used muscarinic acetylcholine (B1216132) receptor antagonist. It acts non-selectively on all subtypes of muscarinic receptors (M1-M5), leading to a broad range of effects on the central and peripheral nervous systems. Its clinical applications include treating bradycardia, reducing salivation and bronchial secretions during surgery, and acting as an antidote for organophosphate poisoning.
This compound is a synthetic quaternary ammonium (B1175870) anticholinergic agent. Its structure confers a more limited ability to cross the blood-brain barrier compared to the tertiary amine atropine, potentially leading to fewer central nervous system side effects. It has been primarily investigated for its effects on gastrointestinal motility and secretion.
Pharmacodynamics: A Comparative Overview
The primary mechanism of action for both this compound and atropine is the competitive antagonism of acetylcholine at muscarinic receptors. However, differences in their chemical structure influence their receptor affinity, selectivity, and overall pharmacological profile.
The following table summarizes the binding affinities (Ki, in nM) of this compound and atropine for different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Atropine (Ki, nM) | Reference |
| M1 | Data Not Available | 0.6 - 1.2 | |
| M2 | Data Not Available | 1.0 - 2.5 | |
| M3 | Data Not Available | 0.8 - 2.0 | |
| M4 | Data Not Available | 1.0 - 2.2 | |
| M5 | Data Not Available | 1.5 - 3.0 |
The functional potency of these antagonists is often measured by their ability to inhibit agonist-induced responses. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates greater potency.
| Parameter | This compound | Atropine | Reference |
| pA2 (Guinea Pig Ileum) | 8.6 | 8.9 - 9.2 |
This data suggests that atropine has a slightly higher antagonist potency than this compound in isolated guinea pig ileum preparations, a classic model for assessing antimuscarinic activity.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are representative protocols for key experiments used to characterize muscarinic antagonists.
This assay quantifies the affinity of a drug for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and atropine for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds (this compound, atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
This classic organ bath experiment assesses the functional potency of an antagonist.
Objective: To determine the pA2 value of this compound and atropine.
Materials:
-
Guinea pig ileum segment.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Agonist (e.g., carbachol).
-
Antagonist (this compound, atropine).
-
Organ bath system with an isometric force transducer.
Procedure:
-
Mount a segment of the guinea pig ileum in an organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g).
-
Obtain a cumulative concentration-response curve for the agonist (carbachol).
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of the antagonist (e.g., this compound) for a set period (e.g., 30 minutes).
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 4-6 with different concentrations of the antagonist.
-
Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist's concentration-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can aid in understanding the comparative pharmacology of these drugs.
Caption: Muscarinic M3 receptor signaling pathway and antagonist action.
Caption: Experimental workflow for determining antagonist potency (pA2).
Conclusion
Atropine remains the more extensively characterized non-selective muscarinic antagonist with a well-documented pharmacological profile across all receptor subtypes. This compound, a quaternary ammonium compound, presents a different profile, likely with reduced central nervous system penetration. While data suggests it is a potent antimuscarinic agent, particularly in gastrointestinal models, a comprehensive comparison is hampered by the lack of publicly available binding affinity data for individual muscarinic receptor subtypes.
Future research should focus on direct, head-to-head comparative studies, including comprehensive receptor binding assays and in vivo models, to fully elucidate the therapeutic potential and selectivity profile of this compound relative to classical antagonists like atropine.
Efficacy Showdown: Ipratropium Bromide Versus Other Muscarinic Antagonists in Respiratory Disease
A comparative analysis of the clinical efficacy of ipratropium (B1672105) bromide, a cornerstone in the management of obstructive lung diseases, reveals a landscape of therapeutic options with distinct profiles. While a direct comparison with the lesser-documented Ambutonium bromide is not feasible due to a lack of available clinical data for the latter, this guide provides a comprehensive evaluation of ipratropium bromide's performance against other clinically relevant anticholinergic agents, supported by experimental data and detailed protocols.
Overview of Muscarinic Antagonists in Bronchodilation
Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) that has been a mainstay in the treatment of chronic obstructive pulmonary disease (COPD) and asthma for decades.[1][2][3] It functions by blocking the action of acetylcholine (B1216132) at muscarinic receptors in the airways, leading to bronchodilation and a reduction in mucus secretion.[4][5][6] Its quaternary ammonium (B1175870) structure limits systemic absorption, thereby minimizing systemic side effects.[1] Newer long-acting muscarinic antagonists (LAMAs), such as tiotropium (B1237716), have since been developed, offering the convenience of once-daily dosing.
This compound is classified as a synthetic anticholinergic agent, but there is a notable absence of clinical trial data regarding its efficacy and safety for respiratory conditions in publicly available literature.[7] Therefore, this guide will focus on comparing ipratropium bromide with other well-documented anticholinergic bronchodilators.
Mechanism of Action: A Shared Pathway
Both ipratropium bromide and other muscarinic antagonists used in respiratory medicine share a common mechanism of action. They competitively and reversibly inhibit acetylcholine from binding to muscarinic receptors on airway smooth muscle cells.[4][5] This antagonism specifically targets M3 muscarinic receptors, which are crucial for mediating bronchoconstriction.[4][6] The blockade of these receptors prevents the increase of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that promotes smooth muscle contraction.[2][6] The net effect is relaxation of the airway smooth muscle, leading to bronchodilation.[1][5]
Comparative Efficacy in COPD
Clinical trials have extensively evaluated the efficacy of ipratropium bromide in patients with COPD, often in comparison to other bronchodilators.
Ipratropium Bromide vs. Tiotropium Bromide
A key distinction between ipratropium and tiotropium lies in their duration of action. Tiotropium, a LAMA, demonstrates a prolonged dissociation from M1 and M3 receptors, allowing for once-daily administration, in contrast to the four-times-daily dosing of ipratropium.[4]
| Parameter | Ipratropium Bromide | Tiotropium Bromide | Study Identifier |
| Dosing Frequency | 4 times daily | Once daily | NCT00274040[8] |
| Drug Class | SAMA | LAMA | General Knowledge |
| FEV1 Improvement | Significant improvement over baseline | Statistically superior improvement compared to ipratropium | NCT00274040[8] |
| Safety | Good safety profile | Similar safety profile to ipratropium | NCT00274040[8] |
Ipratropium Bromide vs. Beta2-Agonists (Albuterol)
Studies have shown that for patients with severe COPD, ipratropium bromide can produce a greater and longer-lasting improvement in lung function compared to the short-acting beta2-agonist (SABA) albuterol.[9][10] Combination therapy of ipratropium bromide and albuterol has also been shown to be more effective than either agent alone.[11]
| Parameter | Ipratropium Bromide (0.036 mg) | Albuterol (0.18 mg) | Study Details |
| FEV1 Response | Significantly greater at 3, 4, and 5 hours | Less sustained response | 6-hour study in 72 patients with severe COPD[9] |
| FVC Response | Significantly greater at 1, 2, 3, 4, and 5 hours | Less sustained response | 6-hour study in 72 patients with severe COPD[9] |
| Duration of Action | Longer duration of action | Shorter duration of action | Comparative study in chronic obstructive airway disease[10] |
Experimental Protocols
Study Design for Comparative Efficacy in COPD
A typical clinical trial comparing the efficacy of inhaled bronchodilators in COPD follows a randomized, double-blind, parallel-group design.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Comparison of ipratropium bromide and albuterol in chronic obstructive pulmonary disease: a three-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the effect of ipratropium and albuterol in the treatment of chronic obstructive airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of ipratropium bromide/albuterol compared with albuterol in patients with moderate-to-severe asthma: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Off-Target Effects of Ambutonium Bromide and Other Muscarinic Antagonists in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Ambutonium Bromide and Alternative Muscarinic Antagonists
This compound is a muscarinic antagonist belonging to the anticholinergic class of drugs. Its primary therapeutic action is the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors. While the on-target effects are well-characterized, understanding the off-target effects is crucial for a comprehensive safety and efficacy profile. This guide provides a comparative analysis of the known off-target effects of this compound and other commonly used muscarinic antagonists in cellular models.
Data Presentation: Off-Target Effects of Muscarinic Antagonists
The following table summarizes the observed off-target effects of selected muscarinic antagonists in various cellular models. This data is intended to provide a comparative landscape of potential non-muscarinic activities.
| Compound | Cellular Model | Observed Off-Target Effect | Concentration Range | Citation |
| Atropine (B194438) | Human Scleral Fibroblasts | Stimulation of collagen and fibronectin production. | 0.1 - 500 µM | [1] |
| Human Corneal Epithelial Cells | Decreased cell viability. | 1 mM | [1] | |
| Scopolamine (B1681570) | Oocytes expressing 5-HT3 receptors | Competitive antagonism of 5-HT3 receptors. | IC50 = 2.09 µM | [2] |
| Mouse Hippocampal CA1 Neurons (in vivo) | Reduction in the number of detected neurons and neural firing rate. | Not specified | [3] | |
| Ipratropium (B1672105) Bromide | Rat Hearts / Primary Ventricular Myocytes | Exacerbation of myocardial ischaemia/reperfusion injury, leading to increased necrosis and apoptosis. | 1x10⁻¹¹ M - 1x10⁻⁴ M | [4] |
| Tiotropium (B1237716) Bromide | Aged Mouse Model of Chronic Asthma (in vivo) | Anti-inflammatory and anti-remodeling effects. | Not specified | [5] |
| Isolated Rat Hearts / Cardiomyocytes | Induction of intracellular calcium signaling via CaMKII and L-type Ca²+ channels, leading to cell damage. | 10 - 0.1 nM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, atropine) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Calcium Imaging Assay
This protocol describes a general method for measuring intracellular calcium mobilization using a fluorescent calcium indicator.
-
Cell Seeding: Seed cells on glass-bottom dishes or 96-well black-walled imaging plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with buffer to remove excess dye.
-
Compound Addition: Add the test compound and monitor the fluorescence changes using a fluorescence microscope or a plate reader equipped for kinetic reading.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.
Receptor Binding Assay (Radioligand Competition Assay)
This protocol outlines a general method to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of a Generic Muscarinic Antagonist
Caption: Generic signaling pathway of a muscarinic antagonist like this compound.
Experimental Workflow for Off-Target Effect Screening
Caption: A general experimental workflow for screening the off-target effects of a compound.
References
- 1. Atropine Differentially Modulates ECM Production by Ocular Fibroblasts, and Its Ocular Surface Toxicity Is Blunted by Colostrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scopolamine Impairs Spatial Information Recorded With “Miniscope” Calcium Imaging in Hippocampal Place Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ipratropium bromide-mediated myocardial injury in in vitro models of myocardial ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Muscarinic Receptors and the Effect of Tiotropium Bromide in Aged Mouse Model of Chronic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ensuring Reproducibility in Ambutonium Bromide Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ambutonium (B78136) bromide is a quaternary ammonium (B1175870) antimuscarinic agent historically used for its antispasmodic properties in treating gastrointestinal disorders.[1][2] Like other anticholinergics, it is understood to exert its effects by blocking the action of acetylcholine (B1216132) at muscarinic receptors on smooth muscle, leading to muscle relaxation and a reduction in spasms.[3][4] To rigorously evaluate its efficacy and ensure the reproducibility of findings, it is essential to compare its performance against other drugs with similar mechanisms of action under identical experimental conditions.
Comparative Analysis of Anticholinergic Agents
To facilitate a comprehensive evaluation of Ambutonium bromide, this guide presents a comparative overview of several other anticholinergic and antispasmodic drugs commonly used in both research and clinical practice for gastrointestinal motility disorders.[3][5] The following tables summarize available quantitative data for these alternatives, offering a benchmark against which this compound can be assessed.
Table 1: Comparative Potency of Anticholinergic Agents on Guinea Pig Ileum
| Compound | pA2 Value (± SEM) | Antagonism Type | Reference Tissue |
| Atropine | 9.59 ± 0.022 | Competitive | Goat Ileum |
| Dicyclomine | 8.92 ± 0.237 | Competitive | Goat Ileum |
| Hyoscine | 9.09 ± 0.022 | Competitive | Goat Ileum |
| This compound | Data not available | Presumed Competitive | Guinea Pig Ileum |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.[6]
Table 2: Inhibitory Concentrations (IC50) of Antispasmodics on Smooth Muscle Contraction
| Compound | IC50 Value (µM) | Stimulus | Tissue Preparation |
| Otilonium (B12848) bromide | 3.7 | Methacholine | Guinea Pig Colon |
| Otilonium bromide | 31 | KCl | Guinea Pig Colon |
| This compound | Data not available | e.g., Acetylcholine | e.g., Guinea Pig Ileum |
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[7]
Experimental Protocols for Ensuring Reproducibility
To generate the comparative data presented above and to ensure the reproducibility of future studies on this compound, the following detailed experimental protocols are provided.
In Vitro Organ Bath Assay for Smooth Muscle Contraction
This protocol is a standard method for assessing the antispasmodic activity of a compound on isolated smooth muscle tissue.[8][9]
Objective: To determine the potency of this compound and other anticholinergic agents in inhibiting agonist-induced contractions of isolated guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Acetylcholine (ACh) or Carbachol (cholinergic agonists)
-
This compound and other test antagonists (e.g., Atropine, Dicyclomine, Hyoscine)
-
Isolated organ bath system with force-displacement transducers[10]
-
Data acquisition system
Procedure:
-
A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[11]
-
The tissue is allowed to equilibrate under a resting tension of 1g for at least 30-60 minutes.
-
A cumulative concentration-response curve to a cholinergic agonist (e.g., acetylcholine) is established to determine the baseline contractile response.
-
The tissue is washed and allowed to return to its baseline resting state.
-
A known concentration of the antagonist (e.g., this compound) is added to the organ bath and incubated for a predetermined period (e.g., 20-30 minutes).
-
In the presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated.
-
This process is repeated with different concentrations of the antagonist to determine its inhibitory potency.
Data Analysis: The data is used to construct Schild plots to determine the pA2 value if the antagonism is competitive.[12][13][14][15] The IC50 value can also be calculated from the inhibition of the agonist-induced contraction at a specific concentration.
Visualizing Methodologies and Pathways
To further clarify the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
By adhering to these detailed protocols and utilizing a comparative approach, researchers can significantly enhance the reproducibility and reliability of their findings in the study of this compound and other antispasmodic agents.
References
- 1. Evaluation of this compound in the management of gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. aboutibs.org [aboutibs.org]
- 4. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 5. Irritable bowel syndrome: A concise review of current treatment concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dmt.dk [dmt.dk]
- 9. BioRender App [app.biorender.com]
- 10. reprocell.com [reprocell.com]
- 11. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 12. Characterization of the muscarinic receptor subtype involved in phosphoinositide metabolism in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Use of Occupation Isoboles for Analysis of a Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor Subtype-Induced Mouse Stomach Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ambutonium Bromide and Other Antimuscarinic Agents
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ambutonium bromide and other prominent antimuscarinic drugs. Given the limited availability of modern, direct comparative data for this compound in peer-reviewed literature, this document establishes a framework for comparison by presenting key pharmacological data for a range of newer, well-characterized antimuscarinics. The guide focuses on receptor binding affinity, functional effects on gastrointestinal motility, and the detailed experimental protocols required to generate such data.
This compound is a quaternary ammonium (B1175870) anticholinergic and antispasmodic agent.[1][] It has been used in the management of gastrointestinal disorders.[3][4] Like other antimuscarinics, its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. This guide contrasts its profile with that of both non-selective and M3-receptor-selective antagonists, which are critical for regulating smooth muscle contraction in the gut and bladder.[5][6]
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Their signaling pathways are fundamentally linked to the type of G-protein they couple with.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular Ca2+, while DAG activates protein kinase C (PKC), collectively leading to cellular excitation, such as smooth muscle contraction.[7][8]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is typically associated with inhibitory cellular responses, such as slowing the heart rate.[7][9]
Head-to-Head Data Comparison
Table 1: Muscarinic Receptor Binding Affinities (pKi)
Binding affinity is a measure of how strongly a drug binds to a receptor. It is often expressed as the Ki (inhibition constant) or pKi (-log Ki). A higher pKi value indicates a stronger binding affinity. The data below is for human cloned muscarinic receptors.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| This compound | N/A | N/A | N/A | N/A | N/A | Presumed Non-selective |
| SPM 7605 (active metabolite of Fesoterodine) | 8.7 | 8.8 | 8.2 | 9.0 | 8.3 | Non-selective[6] |
| Tolterodine | 8.5 | 8.2 | 7.9 | 8.7 | 8.3 | Non-selective[6] |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | M3 Selective[6] |
| Solifenacin | 7.6 | 6.9 | 8.0 | N/A | N/A | M3 Selective[6] |
| Otilonium bromide | Sub-µM | Sub-µM | N/A | Sub-µM | Sub-µM | Binds M1,M2,M4,M5[10][11] |
N/A: Data not available in the cited literature.
Table 2: Comparative In Vivo Effects on Gastrointestinal (GI) Transit in Humans
The clinical effects of antimuscarinics on the GI tract are a direct consequence of their receptor blockade. M3 receptors are primarily responsible for regulating GI motility.[5] The following table summarizes data from studies assessing GI transit using scintigraphy.
| Drug | Dose | Effect on Small Bowel Transit (vs. Placebo) | Effect on Colonic Transit (GC24 vs. Placebo) | Reference |
| Darifenacin | 15 mg | Delayed (P < 0.01) | Delayed (P ≤ 0.0001) | [5] |
| Tolterodine | 2 mg | No significant effect | No significant effect | [5] |
| Fesoterodine | 8 mg | Delayed (-36.8%, P < 0.001) | Delayed (-0.44, P < 0.05) | [12] |
| Solifenacin | 10 mg | Delayed (-21.8%, P < 0.001) | Delayed (-0.49, P < 0.05) | [12] |
GC24: Geometric center at 24 hours, a measure of the progression of colonic contents.
These data illustrate that M3-selective antagonists (Darifenacin, Solifenacin) and non-selective antagonists (Fesoterodine, Tolterodine) can have significant, though varied, effects on GI transit, a key factor in side effects like constipation.[5][12]
Experimental Protocols
Protocol 1: Determination of Antagonist Affinity via Radioligand Competition Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.[13][14][15]
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., CHO-K1) stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Harvest cells and homogenize in a cold buffer (e.g., 20 mM HEPES, 0.1 mM EDTA).
-
Centrifuge the homogenate at high speed (e.g., 17,000 rpm) to pellet the cell membranes.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration (e.g., via Bradford assay).[16] Store at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well or 384-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]-NMS), and serial dilutions of the unlabeled antagonist (e.g., this compound).
-
The radioligand concentration is typically set near its Kd value for the receptor.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5 hours).[16]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter traps the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter plates and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the measured radioactivity against the logarithm of the unlabeled antagonist concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Determination of Antagonist Potency via Schild Analysis
Schild analysis is a functional assay method used to determine the potency (pA2) of a competitive antagonist without needing to know the specifics of the receptor-response coupling mechanism.[17][18] The pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Methodology:
-
Tissue Preparation:
-
Isolate a suitable smooth muscle tissue preparation (e.g., guinea pig ileum, rat bladder strip) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Connect the tissue to an isometric force transducer to record contractions.
-
-
Control Agonist Curve:
-
Generate a cumulative concentration-response curve for a stable muscarinic agonist (e.g., carbachol, methacholine).
-
Add increasing concentrations of the agonist to the organ bath and record the resulting muscle contraction until a maximal response is achieved.
-
Wash the tissue to return to baseline.
-
-
Antagonist Incubation:
-
Introduce a fixed, known concentration of the antagonist (e.g., this compound) into the bath and allow it to equilibrate with the tissue (typically 30-60 minutes).
-
-
Agonist Curve in Presence of Antagonist:
-
In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist. A competitive antagonist will cause a rightward shift in the curve without reducing the maximal response.[18]
-
-
Repeat for Multiple Antagonist Concentrations:
-
Repeat steps 2-4 using at least three different concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the Concentration Ratio (CR) . This is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by graphing log(CR - 1) on the y-axis versus the log[Antagonist] concentration on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is the pA2 value.[17]
-
For a truly competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[17][18]
-
References
- 1. This compound [drugfuture.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor binding profile of Otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential effects of selective and non-selective muscarinic antagonists on gastrointestinal transit and bowel function in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 16. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
A Comparative Guide to Analytical Methods for the Quantification of Ambutonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical validation parameters for HPLC-UV, UV-Vis Spectrophotometry, and Titrimetric methods, providing a clear comparison of their quantitative performance.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | UV-Visible Spectrophotometry | Potentiometric Titration | ICH Acceptance Criteria |
| Linearity (Range) | 10.0 - 800.0 mg/L[1] | 0.5 - 10.0 mg/L[2] | 1.0 - 1000 ppm[3] | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.99[2] | Not typically expressed as r² | Not Applicable |
| Accuracy (% Recovery) | 93.7% - 98.5%[1] | 93% - 97%[2] | 94% - 104%[3] | 98.0% - 102.0% |
| Precision (% RSD) | < 2.7% (Intra-day & Inter-day)[2] | < 2.7%[2] | Typically < 2% | RSD ≤ 2% |
| Limit of Detection (LOD) | 3.5 - 5.0 mg/L[1] | 0.53 mg/L[2] | Lower limit of quantitation is ~1 ppm[3] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~10 mg/L (inferred) | 1.77 mg/L[2] | 1.0 ppm[3] | Signal-to-Noise ratio of 10:1 |
| Specificity/Selectivity | High (separates analyte from impurities) | Moderate (prone to interference from UV-absorbing species) | Low (titrates all reactive species) | Method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for the specific analysis of Ambutonium bromide.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method offers high selectivity and sensitivity for the quantification of this compound, separating it from potential degradation products and impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A representative mobile phase is a 35:65 (v/v) mixture of 0.02 M sodium heptane (B126788) sulfonate solution (containing 0.1% triethylamine, with pH adjusted to 3.45 with phosphoric acid) and acetonitrile[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm[5].
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations spanning the linear range (e.g., 10 - 800 mg/L)[1].
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standards and samples into the chromatograph. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
UV-Visible Spectrophotometry
This method is rapid and simple, suitable for routine analysis where high selectivity is not required. It is based on the formation of a colored ion-pair complex.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents:
-
Eosin-Y solution.
-
Triton X-100 solution.
-
Buffer solution (e.g., phosphate (B84403) buffer).
-
Chloroform.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 - 10 mg/L)[2].
-
For each standard and sample, mix a defined volume with the Eosin-Y solution and Triton X-100 in the presence of a buffer[2].
-
Extract the resulting colored ion-pair complex into an organic solvent like chloroform.
-
-
Analysis:
-
Measure the absorbance of the organic layer at the wavelength of maximum absorbance (e.g., 535 nm) against a reagent blank[2].
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Potentiometric Titration
This is a classic and robust method for determining the concentration of quaternary ammonium (B1175870) compounds. It involves titrating the analyte with a standard solution of an anionic surfactant.
-
Instrumentation: An automatic potentiometric titrator with a surfactant-selective electrode or a silver ion-selective electrode[3][6].
-
Titrant: A standardized solution of sodium lauryl sulfate (B86663) (0.004 M) or silver nitrate (B79036) (0.1 M)[6][7].
-
Sample Preparation:
-
Analysis:
-
Immerse the electrode and the titrant dispenser into the sample solution.
-
Titrate the sample with the standardized titrant. The titrator will detect the endpoint of the titration, which corresponds to the point of maximum potential change.
-
The concentration of this compound is calculated based on the volume of titrant consumed to reach the endpoint.
-
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. qikan.cmes.org [qikan.cmes.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of Benzalkonium Bromide Content by HPLC - IRO Biocide [irobiocide.com]
- 6. ntl.pl [ntl.pl]
- 7. xylemanalytics.com [xylemanalytics.com]
A Comparative Analysis of Ambutonium Bromide's Receptor Subtype Selectivity: A Guide for Researchers
A comprehensive review of available scientific literature reveals a significant gap in the understanding of Ambutonium bromide's selectivity for muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Despite extensive searches, no specific binding affinity (Ki) or functional activity (EC50, pA2) data for this compound at each of the five muscarinic receptor subtypes could be located. This absence of quantitative data precludes a direct comparative analysis of its receptor subtype selectivity against other well-characterized muscarinic antagonists.
This guide, therefore, serves to highlight this knowledge gap and provides a framework for the type of data required to perform such a comparison. For illustrative purposes, we present a comparative summary of the receptor subtype selectivity for established muscarinic antagonists: atropine, scopolamine, pirenzepine (B46924), and darifenacin (B195073). This information is intended to offer a benchmark for the future characterization of this compound.
Comparative Receptor Binding Affinities of Standard Muscarinic Antagonists
The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the Ki) of several standard muscarinic antagonists for the human M1-M5 receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | pKi at M1 | pKi at M2 | pKi at M3 | pKi at M4 | pKi at M5 | Primary Selectivity |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Unknown |
| Atropine | ~8.9 | ~9.0 | ~9.2 | ~8.9 | ~8.8 | Non-selective |
| Scopolamine | ~9.1 | ~9.3 | ~9.4 | ~9.2 | ~9.1 | Non-selective |
| Pirenzepine | ~8.1 | ~6.8 | ~7.2 | ~7.5 | ~7.1 | M1 selective |
| Darifenacin | ~8.2[1] | ~7.4[1] | ~9.1[1] | ~7.3[1] | ~8.0[1] | M3 selective[1][2] |
Note: The pKi values are approximate and can vary between different studies and experimental conditions. The data for atropine, scopolamine, and pirenzepine are compiled from multiple sources. The data for darifenacin is from a study using CHO-K1 cell lines stably expressing human recombinant M1-M5 receptors[1].
Experimental Protocols for Determining Receptor Subtype Selectivity
The determination of a compound's receptor subtype selectivity is crucial for understanding its pharmacological profile and potential therapeutic applications. The following are standard experimental protocols used to obtain the necessary quantitative data.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand that is known to bind to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for each muscarinic receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably transfected with human M1, M2, M3, M4, or M5 receptor genes).
-
Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) and varying concentrations of the unlabeled competitor compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Below is a graphical representation of a typical experimental workflow for a radioligand binding assay.
Functional Assays
Functional assays measure the biological response resulting from a compound's interaction with a receptor. For muscarinic receptors, which are G-protein coupled receptors (GPCRs), these assays often measure changes in second messenger levels.
Objective: To determine the potency (EC50) and efficacy of a compound as an agonist or antagonist at each muscarinic receptor subtype.
General Protocol (Antagonist Activity):
-
Cell Culture: Cells expressing a specific muscarinic receptor subtype are cultured.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist compound (e.g., this compound).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a known muscarinic agonist (e.g., carbachol, acetylcholine).
-
Second Messenger Measurement: The resulting change in the concentration of a specific second messenger is measured. The choice of second messenger depends on the G-protein coupling of the receptor subtype:
-
M1, M3, M5 (Gq/11-coupled): Measurement of inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization.
-
M2, M4 (Gi/o-coupled): Measurement of the inhibition of adenylyl cyclase activity (leading to decreased cAMP levels).
-
-
Data Analysis: The data are analyzed to determine the antagonist's potency, often expressed as a pA2 value or an IC50 for the inhibition of the agonist response.
The signaling pathways for muscarinic receptor subtypes are depicted in the diagram below.
Conclusion and Future Directions
The lack of publicly available data on the receptor subtype selectivity of this compound represents a significant void in its pharmacological characterization. To enable a meaningful comparison with other muscarinic antagonists and to better understand its potential therapeutic uses and side-effect profile, it is imperative that studies be conducted to determine its binding affinities and functional activities at all five muscarinic receptor subtypes. The experimental protocols outlined in this guide provide a standard framework for acquiring this essential data. Such research would be invaluable to the scientific community and to drug development professionals.
References
In Vivo Therapeutic Potential of Ambutonium Bromide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Anticholinergic Blockade of Muscarinic Receptors
Ambutonium bromide, as a quaternary ammonium (B1175870) anticholinergic compound, is presumed to exert its therapeutic effect by competitively antagonizing acetylcholine (B1216132) (ACh) at muscarinic receptors in the gastrointestinal tract. This blockade inhibits parasympathetic stimulation, leading to a reduction in smooth muscle contractions (spasmolytic effect) and a decrease in gastric acid secretion.
Caption: General signaling pathway of anticholinergic agents.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of Atropine (B194438) and Otilonium (B12848) bromide in preclinical models relevant to gastrointestinal disorders. This data provides a benchmark for the potential therapeutic profile of this compound.
Table 1: Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats
| Compound | Dose | Route of Administration | Inhibition of Gastric Acid Secretion (%) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Atropine | 25 µg/kg/h | Intravenous | ~70% (in meal-induced secretion in duodenal ulcer patients) | [1] |
| Atropine | 0.056 mg/kg | Intravenous | 50% (ED50) | [2] |
Table 2: Inhibition of Gastrointestinal Motility (Charcoal Meal Transit) in Rodents
| Compound | Dose | Route of Administration | Inhibition of Intestinal Transit (%) | Animal Model | Reference |
| This compound | Data not available | Data not available | Data not available | - | - |
| Atropine | 20 mg/kg | Oral | Statistically significant decrease | Rats | [3] |
| Otilonium bromide | 40 mg (three times daily for 15 weeks) | Oral | Significantly reduced hypermotility in IBS patients | Humans | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate experimental design and data interpretation.
Pylorus Ligation-Induced Gastric Ulcer and Secretion Model in Rats
This model is widely used to evaluate the anti-secretory and anti-ulcer activity of test compounds.
Procedure:
-
Animal Preparation: Wistar rats (150-200g) are fasted for 24 hours with free access to water.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via oral gavage or intraperitoneal injection.
-
Surgical Procedure: After a specified time (e.g., 30-60 minutes), the rats are anesthetized. A midline abdominal incision is made, and the pyloric end of the stomach is ligated.
-
Incubation: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours).
-
Sample Collection: Animals are euthanized, and the stomach is dissected. The gastric contents are collected to measure volume, pH, and total acidity.
-
Ulcer Indexing: The stomach is opened along the greater curvature, and the gastric mucosa is examined for ulcers. The severity of ulcers is scored to calculate an ulcer index.
Caption: Workflow for the pylorus ligation-induced ulcer model.
Charcoal Meal Gastrointestinal Transit Test in Mice
This assay is a standard method to assess the effect of drugs on gastrointestinal motility.
Procedure:
-
Animal Preparation: Mice are fasted for a defined period (e.g., 6-18 hours) with free access to water.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or via injection.
-
Charcoal Meal Administration: After a pre-treatment period (e.g., 30 minutes), a charcoal meal (typically 5-10% charcoal in a 5-10% gum acacia suspension) is administered orally.
-
Transit Time: After a specific duration (e.g., 20-30 minutes), the animals are euthanized.
-
Measurement: The small intestine is carefully dissected from the pylorus to the cecum. The total length of the intestine and the distance traveled by the charcoal front are measured.
-
Calculation: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100.
Caption: Workflow for the charcoal meal gastrointestinal transit test.
Conclusion and Future Directions
While this compound is classified as an anticholinergic agent with expected spasmolytic and anti-secretory properties, the lack of publicly available in vivo efficacy data makes direct comparisons with established drugs challenging. The provided data on Atropine and Otilonium bromide serve as a valuable reference for positioning this compound's potential therapeutic window. Future in vivo studies on this compound, employing standardized models such as the pylorus-ligated rat and charcoal meal transit test, are crucial to quantitatively determine its efficacy and potency. Such studies will be instrumental in validating its therapeutic potential for the treatment of gastrointestinal disorders.
References
- 1. Effect of Atropine on Gastrin and Gastric Acid Response to Peptone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of pirenzepine and atropine on gastric acid secretion, salivary secretion and pupil diameter in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ambutonium Bromide: A Precautionary Approach in the Absence of Specific Data
Immediate Safety and Disposal Plan
Given the absence of specific toxicity and environmental hazard data for Ambutonium bromide, it must be handled as a chemical of unknown hazard. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2] The primary procedure is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is certain.[3][4] It is best to collect it in a dedicated waste container.[5] Incompatible wastes, when mixed, can result in dangerous reactions, such as the emission of flammable or toxic gases.[3]
-
Containment:
-
Use a dedicated, properly sealed, and chemically compatible container for collecting this compound waste.[3] The container should be in good condition, with a secure, leak-proof closure.
-
If the original container is used for disposal, ensure the label is intact and legible.[5]
-
For liquid waste, do not fill the container to more than 75-90% capacity to allow for vapor expansion.[6]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[7]
-
Utilize secondary containment, such as a tray or tub, to prevent the spread of material in case of a spill.[4][6][7]
-
-
Labeling:
-
Label the waste container clearly as soon as the first waste is added.[4][7][8]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and any known information about its properties (e.g., solid, powder).[6][7][9] Do not use abbreviations or chemical formulas.[7][9]
-
Include the name and contact information of the generating researcher or lab, and the date of accumulation.[6][7]
-
If labeling an unknown chemical, clearly mark it as "Unknown" but provide any available information regarding its potential identity or physical properties.[3][6]
-
-
Storage:
-
Arrange for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all the information from the waste label. Since the hazards are not fully known, they will likely handle it with a high degree of caution. The disposal of unknown chemicals can be costly as it may require analysis before disposal.[11][12]
-
This compound: Known and Unknown Properties
To facilitate safe handling and disposal, it is crucial to understand what is known and what remains unconfirmed about this compound.
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 115-51-5 | N/A |
| Molecular Formula | C₂₀H₂₇BrN₂O | N/A |
| Physical State | Solid, powder | N/A |
| Known Use | Anticholinergic, Muscarinic Antagonist | N/A |
| Toxicity Data (LD50) | Not readily available | N/A |
| Environmental Hazards | Not readily available | N/A |
| Reactivity Data | Not readily available | N/A |
Experimental Protocols and Data Presentation
As no specific experimental protocols for the disposal of this compound were found, the recommended procedure is based on established guidelines for managing unknown laboratory chemicals.[11][12][13][14] The core principle is risk mitigation through containment, clear communication (labeling), and reliance on professional disposal services.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical with limited safety information, such as this compound.
Caption: Disposal workflow for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. sfasu.edu [sfasu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 7. Laboratory Hazardous Material & Waste Disposal | California State University Monterey Bay [csumb.edu]
- 8. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. vumc.org [vumc.org]
- 11. unomaha.edu [unomaha.edu]
- 12. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. safety.pitt.edu [safety.pitt.edu]
Navigating the Safe Handling of Ammonium Bromide in the Laboratory
Important Disclaimer: Information regarding "Ambutonium bromide" was not found. The following safety and handling guidelines are provided for Ammonium bromide . Researchers, scientists, and drug development professionals should always verify the identity of a chemical and consult its specific Safety Data Sheet (SDS) before handling.
Ammonium bromide is a chemical compound that requires careful handling to ensure laboratory safety. Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is essential to minimize risks of exposure and environmental contamination. This guide provides comprehensive, step-by-step instructions for the safe management of Ammonium bromide in a research setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Ammonium bromide, based on the potential routes of exposure.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety glasses with side-shields or Goggles | Must conform to EN166 or NIOSH standards.[1] Use safety goggles with side protection.[2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Lab coat or impervious clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory | Dust mask or respirator | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. A self-contained breathing apparatus should be used to avoid inhalation of the product in case of insufficient ventilation.[3] |
Operational Plan for Handling Ammonium Bromide
A systematic approach to handling Ammonium bromide, from preparation to disposal, is critical for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[4][5][6][7] Use local exhaust ventilation to keep airborne concentrations low.[3][5]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5][6]
2. Handling Procedures:
3. In Case of a Spill:
-
Minor Spills:
-
Major Spills:
Disposal Plan
Proper disposal of Ammonium bromide and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Unused/Unwanted Product: Dispose of contents and container to an approved waste disposal plant.
-
Contaminated Materials:
-
Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed, labeled container for hazardous waste disposal.[9]
-
-
Empty Containers:
Visualizing Safety Protocols
To further clarify the procedural steps for handling Ammonium bromide, the following diagrams illustrate the operational workflow and the decision-making process for selecting appropriate PPE.
Caption: Operational workflow for handling Ammonium bromide.
Caption: PPE selection based on risk assessment for Ammonium bromide.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. carlroth.com [carlroth.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. sdfine.com [sdfine.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. employees.delta.edu [employees.delta.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. nswai.org [nswai.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
